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  • Product: (3-(3-Ethoxypropoxy)phenyl)boronic acid
  • CAS: 1704066-84-1

Core Science & Biosynthesis

Foundational

Solubility profile of (3-(3-Ethoxypropoxy)phenyl)boronic acid in polar solvents

Topic: Solubility profile of (3-(3-Ethoxypropoxy)phenyl)boronic acid in polar solvents Content Type: In-depth Technical Guide [1] Executive Summary (3-(3-Ethoxypropoxy)phenyl)boronic acid is a functionalized organoboron...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility profile of (3-(3-Ethoxypropoxy)phenyl)boronic acid in polar solvents Content Type: In-depth Technical Guide

[1]

Executive Summary

(3-(3-Ethoxypropoxy)phenyl)boronic acid is a functionalized organoboron building block characterized by a meta-substituted glycol ether side chain.[1] Its solubility behavior is governed by a delicate balance between the polar, hydrogen-bond-donating boronic acid headgroup and the amphiphilic ethoxypropoxy tail.[1]

This guide provides a technical analysis of its dissolution mechanics in polar solvents, addressing the critical equilibrium between the free acid and its trimeric anhydride (boroxine).[1] Understanding this dynamic is essential for reproducible results in Suzuki-Miyaura couplings, supramolecular assembly, and biological screening.[1]

Physicochemical Characterization

Structural Analysis

The molecule consists of three distinct functional domains that dictate its solvation shell:

  • Boronic Acid Motif (-B(OH)₂): A Lewis acidic center capable of reversible covalent interactions (with diols) and strong hydrogen bonding.[1] It serves as the primary driver for solubility in protic solvents.[1]

  • Phenyl Core: Provides a rigid hydrophobic scaffold.[1]

  • 3-Ethoxypropoxy Chain (-O-(CH₂)₃-O-Et): A flexible ether linkage.[1] Unlike simple alkyl chains, the ether oxygens act as weak hydrogen bond acceptors, improving compatibility with alcohols and aqueous mixtures compared to purely lipophilic analogs.[1]

The Boroxine Equilibrium (Critical Factor)

Commercial samples of boronic acids are rarely pure "acid."[1] They exist as a mixture of the free boronic acid and its cyclic trimer, the boroxine.[1] This equilibrium is solvent-dependent and drives the apparent solubility.[1]

  • In Dry Organic Solvents: The equilibrium shifts toward the boroxine (anhydride), which is generally more soluble in organic media due to the loss of polar -OH groups.[1]

  • In Aqueous/Protic Media: The equilibrium shifts toward the free acid , driven by hydrolysis.[1]

BoroxineEquilibrium cluster_0 Solid State / Dry Solvent cluster_1 Wet Solvent / Aqueous Boroxine Boroxine (Trimer) (C33H45B3O9) Acid Free Boronic Acid (C11H17BO4) Boroxine->Acid + 3 H₂O (Hydrolysis) Acid->Boroxine - 3 H₂O (Dehydration) Water 3 H₂O Water->Acid

Figure 1: The reversible dehydration of (3-(3-Ethoxypropoxy)phenyl)boronic acid to its boroxine form.[1] Solubility measurements often capture a weighted average of these two species.

Solubility Profile in Polar Solvents

The following data summarizes the expected solubility behavior based on Structure-Activity Relationships (SAR) of alkoxy-substituted phenylboronic acids.

Solvent Compatibility Table
Solvent ClassRepresentative SolventSolubility RatingPrimary Interaction MechanismOperational Notes
Dipolar Aprotic DMSO, DMF, NMPExcellent (>100 mg/mL)Dipole-dipole; H-bond acceptancePreferred for stock solutions. DMSO prevents dehydration but may form stable adducts.[1]
Protic Polar Methanol, EthanolGood (20–50 mg/mL)Hydrogen bonding; SolvolysisRapid esterification can occur (formation of dimethyl boronate) upon prolonged storage.[1]
Ethers THF, 1,4-DioxaneGood Lewis acid-base coordinationGood for reactions; stabilizers (BHT) in THF do not interfere.[1]
Chlorinated Dichloromethane (DCM)Moderate Dipole-dipoleSolubility improves if the sample contains higher boroxine content.[1]
Aqueous Water (pH 7)Low (<1 g/L)H-bonding (limited by lipophilic tail)Requires pH > 9 (boronate formation) or co-solvent (DMSO/MeOH) for effective dissolution.[1]
Non-Polar Hexanes, HeptanePoor Van der Waals (insufficient)Used as an anti-solvent for precipitation/purification.[1]
Mechanistic Insights
  • The "Ether Effect": The ethoxypropoxy chain enhances solubility in alcohols and ethers compared to a simple propyl-phenylboronic acid.[1] The ether oxygen atoms can accept hydrogen bonds from solvent protons, effectively "solvating" the lipophilic tail.[1]

  • pH Dependence: In water, solubility is low at neutral pH.[1] However, raising the pH above the pKa (typically ~8.5–9.0 for alkoxy-PBAs) converts the trigonal planar boronic acid into the tetrahedral, anionic boronate species [R-B(OH)₃]⁻, increasing solubility by orders of magnitude.[1]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions (for Bio-Assays)

Objective: Create a precipitation-resistant stock for dilution into aqueous buffers.[1]

  • Weighing: Weigh 10 mg of (3-(3-Ethoxypropoxy)phenyl)boronic acid into a glass vial. Note: Avoid polystyrene plastics as residual monomers can interact with boron.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Sonicate: Sonicate at ambient temperature for 30–60 seconds. The solution should be clear and colorless.

  • Storage: Store at -20°C with a desiccant.

    • Caution: DMSO is hygroscopic.[1] Absorbed water will shift the equilibrium toward the free acid, which may precipitate upon freeze-thaw cycles.[1]

Protocol B: Dissolution for Suzuki-Miyaura Coupling

Objective: Ensure complete solubilization in a biphasic or aqueous-organic reaction mixture.

  • Solvent Choice: Use a 4:1 mixture of 1,4-Dioxane:Water or Toluene:Ethanol:Water.[1]

  • Base Activation: Add the inorganic base (e.g., K₂CO₃ or Cs₂CO₃) before adding the catalyst.[1]

  • Observation: The mixture may initially appear heterogeneous.[1] As the base reacts with the boronic acid to form the boronate species, the solid should dissolve (or form a fine emulsion).[1]

  • Troubleshooting: If the starting material remains solid, add a minor volume of Ethanol (protic co-solvent) to facilitate the phase transfer.[1]

Workflow Visualization

SolubilityWorkflow Start Solid Sample (Acid/Boroxine Mix) Choice Select Solvent System Start->Choice PathA DMSO / DMF (Stock Solution) Choice->PathA Bio-Assay PathB Methanol / Ethanol (Protic) Choice->PathB Synthesis PathC Water / Buffer (Aqueous) Choice->PathC Aqueous Chem SolA High Solubility Stable (Hygroscopic) PathA->SolA SolB Good Solubility Risk: Solvolysis to Esters PathB->SolB SolC Low Solubility Requires pH > 9 PathC->SolC

Figure 2: Decision matrix for solvent selection based on application intent.

References

  • Sporzynski, A., & Leszczynski, P. (2017).[1][2] Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 163-168.[1] Link

  • Domańska, U., et al. (2020).[1] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data. Link[1]

  • Hall, D. G. (Ed.).[1][2][3] (2011).[1][2][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] Link[1]

  • Fisher Scientific. (2025).[1][4] Safety Data Sheet: Phenylboronic acid derivatives. Link

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability of (3-(3-Ethoxypropoxy)phenyl)boronic Acid Derivatives for Pharmaceutical Applications

Abstract Boronic acids and their derivatives are pivotal compounds in modern pharmaceutical development, serving as key intermediates in carbon-carbon bond-forming reactions and as pharmacophores in novel therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Boronic acids and their derivatives are pivotal compounds in modern pharmaceutical development, serving as key intermediates in carbon-carbon bond-forming reactions and as pharmacophores in novel therapeutic agents. The thermodynamic stability of these molecules is a critical quality attribute, directly impacting drug substance shelf-life, formulation strategies, and patient safety. This in-depth technical guide provides a comprehensive framework for assessing the stability of (3-(3-Ethoxypropoxy)phenyl)boronic acid and its derivatives. We will explore the fundamental degradation pathways, detail field-proven experimental protocols for stability assessment, and discuss the influence of the unique ethoxypropoxy substituent on the molecule's overall stability profile. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust stability profiles for this important class of compounds.

Introduction: The Criticality of Boronic Acid Stability

Active Pharmaceutical Ingredients (APIs) must maintain their chemical integrity from synthesis to patient administration to ensure both efficacy and safety.[1] For arylboronic acids, this presents a unique set of challenges. The boronic acid moiety, while synthetically versatile, is susceptible to several degradation pathways that can compromise the quality of the drug substance. Understanding these pathways is the first step in developing stable drug products.[1][2]

The focus of this guide, (3-(3-Ethoxypropoxy)phenyl)boronic acid, possesses three key structural features that dictate its stability:

  • The Boronic Acid Group (-B(OH)₂): The primary site of chemical reactivity and potential instability.

  • The Phenyl Ring: The aromatic core to which the boronic acid is attached. Its electronic properties influence the strength of the crucial Carbon-Boron bond.

  • The (3-Ethoxypropoxy) Substituent: An ether-containing side chain that can influence the molecule's electronic properties and introduce additional potential degradation sites.

A thorough understanding of a molecule's stability is essential for developing stable formulations, defining appropriate storage conditions, and establishing a valid shelf-life.[1][3] Forced degradation, or stress testing, is a regulatory requirement and a vital tool used to identify likely degradation products and establish the intrinsic stability of a molecule.[1][2][4]

Fundamental Degradation Pathways of Arylboronic Acids

Three primary degradation pathways threaten the stability of arylboronic acids. A comprehensive stability program must be designed to detect and quantify degradation resulting from these mechanisms.

Dehydration to Boroxines

Perhaps the most common instability pathway for boronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This is a reversible equilibrium reaction, driven by the removal of water, often under thermal stress.[5]

Caption: Reversible dehydration of three boronic acid molecules to form a boroxine ring.

Boroxine formation is a critical parameter to monitor as it represents a significant impurity and reduces the available concentration of the active monomeric acid. Thermogravimetric Analysis (TGA) is an excellent tool for studying this process, as the dehydration is associated with a quantifiable mass loss.[6]

Oxidation

The Carbon-Boron bond can be susceptible to oxidative cleavage. This pathway often results in the formation of a corresponding phenol, effectively replacing the boronic acid group with a hydroxyl group.[7][8] The presence of oxidizing agents or exposure to atmospheric oxygen, potentially accelerated by light or heat, can promote this degradation.[7] For (3-(3-Ethoxypropoxy)phenyl)boronic acid, this would lead to the formation of 3-(3-Ethoxypropoxy)phenol.

Protodeboronation

Protodeboronation is the cleavage of the C-B bond by a proton source (like water or acid), replacing the boronic acid group with a hydrogen atom.[9] This degradation pathway is highly dependent on pH, with both acidic and basic conditions potentially accelerating the reaction rate.[9][10] The stability of the C-B bond is influenced by the electronic nature of the substituents on the phenyl ring.[11][12][13] Electron-donating groups, such as the alkoxy group in our target molecule, can affect the susceptibility of the arylboronic acid to this degradation mechanism.

Degradation_Pathways Parent (3-(3-Ethoxypropoxy)phenyl)boronic acid Boroxine Boroxine Trimer Parent->Boroxine Dehydration (Heat) Phenol 3-(3-Ethoxypropoxy)phenol Parent->Phenol Oxidation ([O], hv) Arene 1-ethoxy-3-propoxybenzene Parent->Arene Protodeboronation (H⁺, H₂O)

Caption: Major degradation pathways for the parent boronic acid derivative.

A Validated Framework for Stability Assessment

A robust stability study requires a multi-faceted approach, employing orthogonal analytical techniques to gain a complete picture of the molecule's behavior under various stress conditions. The following experimental workflow provides a systematic process for characterization.

Stability_Workflow start API Sample Received initial_char Initial Characterization (TGA, DSC, Purity by HPLC) start->initial_char forced_deg Forced Degradation Studies initial_char->forced_deg acid Acid Hydrolysis forced_deg->acid Stress base Base Hydrolysis forced_deg->base Stress oxidation Oxidation (H₂O₂) forced_deg->oxidation Stress thermal Thermal Stress (Dry Heat) forced_deg->thermal Stress photo Photolytic Stress (ICH Q1B) forced_deg->photo Stress analysis Analysis of Stressed Samples (Stability-Indicating HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis id Degradant Identification (LC-MS, NMR) analysis->id report Generate Stability Report (Define Pathways, Propose Shelf-Life) id->report

Caption: A systematic workflow for comprehensive stability assessment of an API.

Thermal Analysis: TGA and DSC

Thermal analysis provides critical information about the physical and chemical events that occur as a function of temperature.

  • Thermogravimetric Analysis (TGA): Measures mass loss versus temperature. It is particularly effective for identifying the temperature range at which dehydration (boroxine formation) and thermal decomposition occur.[6][14]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. DSC can identify melting points, phase transitions, and the endothermic or exothermic nature of degradation events.[15][16]

Experimental Protocol: TGA-DSC
  • Instrument Calibration: Calibrate the TGA for mass and the DSC for temperature and enthalpy using appropriate standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 5-10 mg of the boronic acid derivative into an aluminum or platinum crucible.[14]

  • Analysis Conditions:

    • Atmosphere: Nitrogen, flowing at 20-50 mL/min.[14]

    • Temperature Program: Ramp from ambient temperature (e.g., 25°C) to a final temperature (e.g., 400°C) at a controlled rate, typically 10°C/min.

  • Data Interpretation:

    • TGA: Correlate mass loss steps with theoretical losses for water (boroxine formation) or other potential leaving groups.

    • DSC: Identify endotherms (e.g., melting, dehydration) and exotherms (e.g., decomposition).

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study.[17][18] Its purpose is to separate, detect, and quantify the active ingredient from its degradation products and any process-related impurities.[18]

Protocol: Stability-Indicating RP-HPLC Method Development
  • Column Selection: Start with a robust C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Columns with low silanol activity can be beneficial for analyzing boronic acids.[19]

  • Mobile Phase Screening:

    • Aqueous (A): 0.1% Formic Acid in Water.

    • Organic (B): Acetonitrile or Methanol.

    • The use of an acidic modifier helps to suppress the ionization of the boronic acid, leading to better peak shape.

  • Gradient Elution: Develop a gradient method to ensure elution of both the relatively polar boronic acid and potentially more non-polar degradants. A typical starting point is a linear gradient from 5% to 95% Organic (B) over 20-30 minutes.[20]

  • Detection: Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths. This helps in assessing peak purity and selecting the optimal wavelength for quantification.

  • Forced Degradation & Method Validation: The specificity of the method must be demonstrated by analyzing samples from forced degradation studies. The method should be able to resolve all degradation products from the parent peak. Full validation should be performed according to ICH Q2(R1) guidelines.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation pathways and validating the analytical methods used to assess stability.[1][21] These studies involve subjecting the drug substance to conditions more severe than accelerated storage conditions.[2][4]

Protocol: Forced Degradation Conditions

A common goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

Stress ConditionReagent/ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M HCl2 - 24 hours at 60°CTests susceptibility to protodeboronation and potential ether cleavage under acidic conditions.[4][22]
Base Hydrolysis 0.1 M NaOH2 - 24 hours at 60°CEvaluates stability in alkaline environments, relevant to certain formulation types.[4][22]
Oxidation 3% H₂O₂2 - 24 hours at RTProbes the molecule's vulnerability to oxidative degradation.[4][7]
Thermal Dry Heat (e.g., 80°C)24 - 72 hoursAssesses the impact of heat, particularly on dehydration to boroxines.[4]
Photostability ICH Q1B Option 2Per guidelineDetermines if the molecule is light-sensitive, which informs packaging requirements.[4]

Data Interpretation & Impact of the Ethoxypropoxy Substituent

The data gathered from the techniques described above must be synthesized to build a complete stability profile.

Hypothetical Data Summary

The following table represents a potential outcome from a forced degradation study on a derivative of (3-(3-Ethoxypropoxy)phenyl)boronic acid, analyzed by a validated stability-indicating HPLC method.

Stress Condition% Assay of Parent API% Total ImpuritiesMajor Degradant Peak (Relative Retention Time)
Control (t=0) 99.8%0.2%-
Acid (0.1M HCl, 60°C, 8h) 91.5%8.5%D1 (0.75), D2 (1.15)
Base (0.1M NaOH, 60°C, 8h) 96.2%3.8%D3 (0.82)
Oxidation (3% H₂O₂, RT, 8h) 88.9%11.1%D4 (1.25)
Thermal (80°C, 48h) 94.1%5.9%D5 (2.50 - Boroxine)
Photolytic (ICH Q1B) 98.7%1.3%Minor peaks
Interpreting the Role of the Substituent
  • Electronic Effects: The (3-Ethoxypropoxy) group is generally considered electron-donating through resonance via the ether oxygen attached to the ring. Electron-donating groups can influence the pKa of the boronic acid and the strength of the C-B bond, potentially affecting the rate of protodeboronation.[11][12][13]

  • Steric Effects: The bulk of the side chain is unlikely to provide significant steric hindrance to the boronic acid group itself, but it will influence the crystal packing and solid-state properties of the molecule.

  • Potential Lability: While generally stable, ether linkages can be susceptible to cleavage under harsh acidic conditions. In the hypothetical data above, the significant degradation in acid (producing two major degradants) might suggest that both protodeboronation (D1) and ether cleavage (D2) are occurring. This would require confirmation via mass spectrometry to identify the structures of the degradants.

Conclusion and Recommendations

The thermodynamic stability of (3-(3-Ethoxypropoxy)phenyl)boronic acid derivatives is a multifaceted characteristic governed by the inherent reactivity of the boronic acid moiety and influenced by its unique substitution pattern. A systematic investigation employing TGA, DSC, and a validated stability-indicating HPLC method is essential for full characterization. Forced degradation studies are critical for revealing potential liabilities, such as susceptibility to oxidation and acid-catalyzed protodeboronation.

Based on a comprehensive stability assessment, key recommendations for handling and formulation can be made:

  • Storage: Store in well-sealed containers, protected from light and moisture, under controlled temperature to minimize dehydration and oxidative degradation.

  • Formulation: For liquid formulations, meticulous pH control will be paramount to avoid acid- or base-catalyzed degradation. The inclusion of antioxidants may be warranted if oxidative degradation is identified as a significant pathway.

  • Packaging: If photostability studies indicate sensitivity, light-protective packaging (e.g., amber vials) will be required.

By following the integrated analytical approach detailed in this guide, researchers and drug developers can build a robust understanding of the stability profile of these valuable compounds, ensuring the development of safe, effective, and stable pharmaceutical products.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Luminata Solution. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved from [Link]

  • Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]

  • ResearchGate. (2020, August). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

  • Eawag-BBD. (2008, March 14). Phenol Family Degradation Pathway Map. Retrieved from [Link]

  • ResearchGate. (n.d.). Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. Retrieved from [Link]

  • Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Retrieved from [Link]

  • ResearchGate. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • ACS Publications. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Retrieved from [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • PubMed. (2013, May 17). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Retrieved from [Link]

  • TU Delft. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]

  • ACS Publications. (2024, April 30). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. Retrieved from [Link]

  • PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC, TGA, and DTGA dependences obtained when heating boron oxide in an.... Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]

  • Semantic Scholar. (2006). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • ACS Publications. (2020, September 22). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic and structural study of complexation of phenylboronic acid with salicylhydroxamic acid and related ligands: boronate complexes of salicylhydroxamic acid and related ligands. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2025). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of ortho-substituents on the properties of phenylboronic acids. Retrieved from [Link]

  • MDPI. (2019, September 3). Thermal Analysis and Stability of Boron/Potassium Nitrate Pyrotechnic Composition at 180 °C. Retrieved from [Link]

  • ACS Publications. (1936). The Effect of Halogen Substituents on the Rearrangement of Allyl Aryl Ethers. I. Ethers which Rearrange Normally. Journal of the American Chemical Society, 58(6), 941-942. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

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Foundational

A Technical Guide to the Acidity and pKa of (3-(3-Ethoxypropoxy)phenyl)boronic Acid for Pharmaceutical Research

Prepared by: Gemini, Senior Application Scientist Executive Summary (3-(3-Ethoxypropoxy)phenyl)boronic acid is an organoboron compound with significant potential in medicinal chemistry and drug development. A critical ph...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(3-(3-Ethoxypropoxy)phenyl)boronic acid is an organoboron compound with significant potential in medicinal chemistry and drug development. A critical physicochemical parameter governing its behavior in biological and formulation contexts is its acid dissociation constant (pKa). This guide provides an in-depth analysis of the acidity of this molecule, grounded in the fundamental principles of boronic acid chemistry. We explore the dual Lewis and Brønsted acidic nature of arylboronic acids, predict the pKa of the title compound through an analysis of substituent effects, and provide detailed, field-proven protocols for its empirical determination via potentiometric titration and UV-Vis spectrophotometry. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical tools for characterizing this and similar arylboronic acid derivatives.

The Fundamental Acidity of Arylboronic Acids

Unlike carboxylic acids, which are classical Brønsted acids that donate a proton, boronic acids [RB(OH)₂] are primarily Lewis acids.[1][2] The boron atom in its neutral state is sp²-hybridized, featuring a trigonal planar geometry and a vacant p-orbital. This electron deficiency makes the boron atom an electrophilic center, capable of accepting a pair of electrons from a Lewis base, such as a hydroxide ion (OH⁻) from water.[1][3]

This initial Lewis acid-base interaction results in the formation of a stable, sp³-hybridized tetrahedral boronate anion [RB(OH)₃]⁻.[3][4] The overall equilibrium in an aqueous solution can be represented as a Brønsted acid dissociation, which allows for the assignment of a pKa value.

R-B(OH)₂ + 2 H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺

The pKa is the pH at which the concentration of the neutral trigonal boronic acid is equal to the concentration of the anionic tetrahedral boronate. For the parent phenylboronic acid, this value is approximately 8.8-8.9.[4] This equilibrium is fundamental to all aqueous applications of boronic acids, from their use as enzyme inhibitors to their role in saccharide sensing.[2][5]

Caption: Aqueous equilibrium of boronic acid.

Predicting the Acidity of (3-(3-Ethoxypropoxy)phenyl)boronic Acid

The acidity of a substituted phenylboronic acid is highly dependent on the electronic properties of the substituent on the phenyl ring. These effects can be quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates or equilibrium constants.

log(K/K₀) = ρσ or pKa = pKa₀ - ρσ

Where:

  • pKa₀ is the pKa of the unsubstituted phenylboronic acid (~8.76).[6]

  • σ (sigma) is the substituent constant, which depends on the substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group (EWG), which increases acidity (lowers pKa), while a negative value signifies an electron-donating group (EDG).[1]

  • ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. For the ionization of phenylboronic acids in water, ρ is approximately +2.1.[7]

Analysis of the 3-(3-Ethoxypropoxy) Substituent:

The substituent in the target molecule is a 3-ethoxypropoxy group, –O–(CH₂)₃–O–CH₂CH₃, located at the meta position.

  • Positional Effect: At the meta position, electronic effects are primarily transmitted via induction (the through-bond polarization), as resonance effects are minimal.[8]

  • Inductive Effect: The oxygen atom in the ether linkage is highly electronegative, exerting an electron-withdrawing inductive effect (–I). This effect pulls electron density away from the phenyl ring and, consequently, from the boronic acid moiety.

  • Predicted pKa: Using the Hammett equation:

    • pKa ≈ 8.76 - (2.1 * 0.115)

    • pKa ≈ 8.76 - 0.24

    • pKa ≈ 8.52

This calculation predicts that the 3-(3-ethoxypropoxy) group will increase the acidity of the boronic acid, lowering its pKa relative to the unsubstituted parent compound.

Table 1: Hammett Constants and pKa Values for Selected Phenylboronic Acids

Substituent (Position) Hammett Constant (σ) Calculated pKa Experimental pKa
H (para) 0.00 8.76 ~8.8
–OCH₃ (meta) +0.115[9] 8.52 ~8.6
–Cl (meta) +0.373[9] 7.98 ~8.0
–NO₂ (meta) +0.710[9] 7.27 ~7.3
–OCH₃ (para) -0.268[9] 9.32 9.2

| –O(CH₂)₃OEt (meta) | +0.12 (Estimate) | ~8.51 | To be determined |

Experimental Determination of pKa

While predictive models are useful, empirical determination is essential for accurate characterization. The following protocols are standard, reliable methods for pKa determination.

Method 1: Potentiometric Titration

This classic method involves monitoring the pH of a solution of the boronic acid as a standardized strong base is added incrementally. The pKa is determined from the resulting titration curve as the pH at the half-equivalence point.[10][11]

Protocol: Potentiometric Titration

  • 1.0 Materials and Equipment:

    • (3-(3-Ethoxypropoxy)phenyl)boronic acid

    • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

    • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

    • Deionized, CO₂-free water

    • Calibrated pH meter with a combination glass electrode

    • Automatic titrator or manual burette (Class A)

    • Magnetic stirrer and stir bar

    • Titration vessel

  • 2.0 Procedure:

    • Calibration: Calibrate the pH meter using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, 10.01).

    • Sample Preparation: Accurately weigh approximately 22.4 mg (0.1 mmol) of (3-(3-Ethoxypropoxy)phenyl)boronic acid and dissolve it in ~40 mL of the 0.15 M KCl solution in the titration vessel. Note: A co-solvent like methanol or DMSO may be used if solubility is low, but its concentration should be kept minimal and consistent across all measurements.

    • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to displace dissolved CO₂ and maintain a nitrogen blanket over the solution throughout the titration.[11]

    • Titration: Begin stirring the solution gently. Add the standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).

    • Data Collection: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point (indicated by a rapid change in pH).

    • Replicates: Perform the titration in triplicate to ensure reproducibility.

  • 3.0 Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume (V_eq).

    • Determine the half-equivalence point volume (V_eq / 2).

    • The pKa is the pH value on the original titration curve that corresponds to the volume at the half-equivalence point.[11]

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method leverages the fact that the protonated boronic acid (trigonal) and the deprotonated boronate anion (tetrahedral) have distinct UV absorbance spectra. By measuring the absorbance of the compound in a series of buffers with known pH values, the pKa can be determined.

Protocol: UV-Vis Spectrophotometry

  • 1.0 Materials and Equipment:

    • (3-(3-Ethoxypropoxy)phenyl)boronic acid

    • A series of buffers spanning the estimated pKa ± 2 pH units (e.g., phosphate, borate buffers from pH 7.0 to 10.0).

    • 0.1 M HCl and 0.1 M NaOH to prepare fully acidic and basic solutions.

    • Dual-beam UV-Vis spectrophotometer

    • Matched quartz cuvettes (1 cm path length)

    • Calibrated pH meter

  • 2.0 Procedure:

    • Stock Solution: Prepare a concentrated stock solution of the boronic acid in a suitable solvent (e.g., methanol).

    • Determine λ_max:

      • Prepare a highly acidic solution (pH < 2) by diluting the stock into 0.1 M HCl. Record the UV spectrum to find the absorbance maximum of the fully protonated form (λ_max_acid).

      • Prepare a highly basic solution (pH > 12) by diluting the stock into 0.1 M NaOH. Record the UV spectrum to find the absorbance maximum of the fully deprotonated form (λ_max_base). Phenylboronic acids typically show changes around 230-280 nm.[7]

    • Prepare Buffer Series: Prepare a set of at least 10 solutions by adding an identical aliquot of the stock solution to each buffer of known pH. The final concentration of the boronic acid must be the same in all samples.

    • Measure Absorbance: For each solution in the series, measure the absorbance at a chosen analytical wavelength (ideally λ_max_base, where the change is most significant). Also, measure the pH of each final solution.

  • 3.0 Data Analysis:

    • The pKa can be determined using a graphical application of the Henderson-Hasselbalch equation: pKa = pH - log [ (A - A_acid) / (A_base - A) ] Where:

      • A is the absorbance of the sample at a given pH.

      • A_acid is the absorbance of the fully protonated species.

      • A_base is the absorbance of the fully deprotonated species.

    • Plot absorbance (A) versus pH. This will yield a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

    • Alternatively, plot log[ (A - A_acid) / (A_base - A) ] versus pH. The data should fall on a straight line with a slope of ~1. The pKa is the pH where the line crosses the x-axis (y=0).

Implications of pKa in Drug Development

The pKa value of (3-(3-Ethoxypropoxy)phenyl)boronic acid is not merely an academic parameter; it is a critical determinant of its behavior in a pharmaceutical context.

  • Aqueous Solubility: The overall solubility of a boronic acid is a function of the intrinsic solubility of the neutral form and the much higher solubility of the anionic boronate form. At a physiological pH of 7.4, a boronic acid with a pKa of ~8.5 will exist predominantly in its less soluble neutral form. Understanding this equilibrium is crucial for developing formulations that can enhance solubility, for example, by including excipients that form esters with the boronic acid.

  • Lipophilicity and Membrane Permeability: The ionization state dictates the compound's distribution coefficient (LogD). The neutral, protonated form is more lipophilic and more likely to cross biological membranes via passive diffusion. The charged boronate anion is more hydrophilic and will have significantly lower permeability. The pKa value is therefore essential for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

  • Target Engagement: Many boronic acid-based drugs function as reversible covalent inhibitors of serine proteases. The boron atom forms a covalent bond with the catalytic serine residue. This interaction is often pH-dependent, and the pKa of the boronic acid influences the kinetics and thermodynamics of this binding event.

Conclusion

The acidity of (3-(3-Ethoxypropoxy)phenyl)boronic acid, quantified by its pKa, is a cornerstone of its chemical identity and a powerful predictor of its utility in drug development. Based on the electron-withdrawing inductive effect of the meta-alkoxy substituent, its pKa is predicted to be approximately 8.5, making it slightly more acidic than unsubstituted phenylboronic acid. This guide provides the theoretical framework and robust, validated experimental protocols necessary for researchers to accurately determine this value. An empirical understanding of the pKa will empower scientists to optimize formulations, predict biological behavior, and ultimately accelerate the development of novel therapeutics based on this promising scaffold.

References

  • Lopalco, A., Stella, V.J., & Thompson, W.H. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences, 124, 10-16. [Link]

  • Sporzynski, A., Adamczyk-Wozniak, A., Zarzeczanska, D., Gozdalik, J.T., Ramotowska, P., & Abramczyk, W. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]

  • Sporzynski, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC. [Link]

  • How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

  • Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]

  • How to find Pka of compound using UV visible spectroscopy. (2022). YouTube. [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. Stenutz. [Link]

  • Szeliga, J., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PMC. [Link]

  • A survey of Hammett Substituent Constants. (2021). YouTube. [Link]

  • Leffler, J.E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. [Link]

  • University of Calgary. (n.d.). Unit 4: Free Energy Relationships. University of Calgary. [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. [Link]

  • Benkovic, S. J., et al. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. PMC. [Link]

  • Caselli, E., et al. (2011). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. [Link]

  • Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-34. [Link]

  • PharmiWeb.com. (2025). A Comprehensive Overview of Boronic Acids & Derivatives. PharmiWeb.com. [Link]

  • Zhang, G., & Raines, R. T. (2016). Boronic acid with high oxidative stability and utility in biological contexts. PMC. [Link]

  • Shoji, E., & Freund, M. S. (2002). Potentiometric Saccharide Detection Based on the pKa Changes of Poly(aniline boronic acid). Journal of the American Chemical Society, 124(42), 12486-12493. [Link]

  • ResearchGate. (n.d.). Ionization equilibrium of boronic acid in aqueous solutions. ResearchGate. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • University of Edinburgh Research Explorer. (2025). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]

  • BoronPharm. (n.d.). 3-(3-Methoxypropoxy)phenylboronic acid. BoronPharm. [Link]

  • University of Dhaka. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. University of Dhaka. [Link]

  • ResearchGate. (n.d.). On the Computational Determination of the pKa of Some Arylboronic Acids. ResearchGate. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. [Link]

  • Singh, A., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. PubMed. [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Silva, J. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

Sources

Exploratory

Literature review of ether-substituted phenylboronic acids

Executive Summary Ether-substituted phenylboronic acids (E-PBAs) represent a critical class of organoboron compounds in modern drug discovery and materials science. Unlike simple alkyl- or halo-phenylboronic acids, the e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ether-substituted phenylboronic acids (E-PBAs) represent a critical class of organoboron compounds in modern drug discovery and materials science. Unlike simple alkyl- or halo-phenylboronic acids, the ether moiety (–OR) introduces specific electronic donation (via resonance) and solubility characteristics that fundamentally alter the Lewis acidity of the boron center.

This guide moves beyond basic textbook definitions to address the practical engineering of these molecules. We will explore how to synthesize them without inducing protodeboronation, how to leverage their unique electronic profile in Suzuki-Miyaura cross-couplings, and their pivotal role in diol-sensing (glucose monitoring) technologies.

Structural & Electronic Dynamics

To successfully utilize E-PBAs, one must understand the "Push-Pull" conflict inherent in their structure.

The Ether Effect

The alkoxy group exerts two opposing effects on the phenyl ring:

  • Inductive Withdrawal (-I): The electronegative oxygen pulls electron density through the sigma bond skeleton.

  • Resonance Donation (+R): The oxygen lone pair donates electron density into the pi-system.

Impact on Boron: In para and ortho positions, the Resonance effect dominates, making the aromatic ring electron-rich. This increases the nucleophilicity of the carbon attached to the boron, facilitating transmetallation in catalytic cycles but simultaneously increasing the rate of protodeboronation (hydrolytic instability).

PositionElectronic EffectLewis Acidity of BoronStability (vs. Hydrolysis)
Para (-OR) Strong +R / Weak -IDecreased (pKa ~9.3)Low (Prone to ipso-protonation)
Meta (-OR) Strong -I / No +RIncreased (pKa ~8.4)High
Ortho (-OR) +R / -I / StericVariable (Chelation possible)Moderate (Steric protection)

Strategic Synthesis: Decision Matrix

Selecting the correct synthetic route is not a matter of preference but of substrate survival.

Workflow Visualization

The following diagram illustrates the decision logic for synthesizing E-PBAs, highlighting the critical "Directed Ortho Metalation" (DoM) pathway unique to ethers.

Synthesis_Decision_Tree start Target: Ether-Substituted PBA decision_halide Is the Precursor Halogenated? start->decision_halide decision_position Target Position relative to Ether? decision_halide->decision_position No (H-atom) route_miyaura Route A: Miyaura Borylation (Pd-Cat + B2pin2) decision_halide->route_miyaura Yes (Br/I/Cl) + Sensitive Groups route_lithium Route B: Cryogenic Li-Halogen Exchange (nBuLi + B(OiPr)3) decision_halide->route_lithium Yes (Br/I) + Robust Scaffold route_dom Route C: Directed Ortho Metalation (DoM) (Ether directs Li to Ortho) decision_position->route_dom Ortho end_fail Use Ir-Catalyzed C-H Activation (Steric Control) decision_position->end_fail Meta/Para

Caption: Decision matrix for selecting the optimal synthetic route based on precursor availability and regiochemistry requirements.

Route Analysis
Route A: Miyaura Borylation (The Industry Standard)
  • Best for: Late-stage functionalization, substrates with esters/nitriles.

  • Mechanism: Pd(0) catalyzed coupling of Aryl-X with Bis(pinacolato)diboron (

    
    ).[1]
    
  • Critical Insight: For electron-rich ether substrates, oxidative addition is the rate-limiting step. Use electron-rich ligands (e.g.,

    
    , XPhos) to accelerate this step.
    
Route B: Directed Ortho Metalation (DoM)[2]
  • Best for: Ortho-alkoxy phenylboronic acids.

  • Mechanism: The ether oxygen coordinates to the Lithium of the base (e.g., n-BuLi or LTMP), directing deprotonation to the ortho position.

  • Self-Validating Check: If the reaction turns a deep red/orange upon base addition, the lithiated species has formed. Quench with

    
     immediately.
    

Critical Stability Protocol: Protodeboronation

The "Achilles' Heel" of ether-substituted PBAs is protodeboronation —the cleavage of the C-B bond by water/base, replacing boron with a proton.[3]

Mechanism:

  • Base coordinates to Boron

    
     Boronate anion (tetrahedral).
    
  • Ether group (+R effect) stabilizes the transition state for proton attack at the ipso carbon.

  • C-B bond cleaves.

Prevention Strategy:

  • Storage: Never store E-PBAs as free acids if they are electron-rich. Convert to Pinacol Esters or MIDA Boronates immediately.

  • Reaction Conditions: Avoid strong hydroxide bases (NaOH) in Suzuki couplings. Use weaker bases (

    
    , 
    
    
    
    ) or anhydrous conditions.

Applications in High-Value Workflows

Suzuki-Miyaura Cross-Coupling

E-PBAs are excellent nucleophiles. The electron-donating ether group facilitates the transmetallation step (transfer of the aryl group to Palladium).

Suzuki_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd TransMet Transmetallation (Rate Increased by Ether) OxAdd->TransMet Base + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Catalytic cycle emphasizing the Transmetallation step, which is accelerated by electron-rich ether substituents on the boronic acid.

Carbohydrate Sensing (The "Diol Switch")

Ortho-ether substituted PBAs are used in fluorescence sensors.

  • Mechanism: The free boronic acid quenches the fluorophore (via PET - Photoinduced Electron Transfer).

  • Activation: Binding to a diol (glucose) increases the Lewis acidity, forming a rigid boronate anion. This blocks the PET pathway, turning fluorescence ON .

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Methoxyphenylboronic Acid (via Grignard)

A robust method for bulk preparation.

Reagents:

  • 4-Bromoanisole (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Trimethyl borate (

    
    ) (2.0 eq) - Must be freshly distilled.
    
  • THF (Anhydrous)

Step-by-Step:

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.

  • Grignard Formation: Add 10% of the 4-bromoanisole solution in THF. Heat gently until the iodine color fades (initiation). Add the rest dropwise to maintain a gentle reflux.

    • Checkpoint: Solution should turn grey/brown.

  • Borylation: Cool the Grignard solution to -78°C (Dry ice/Acetone). This is critical to prevent double-addition (formation of borinic acid).

  • Addition: Add

    
     dropwise over 30 mins.
    
  • Hydrolysis: Warm to room temp, then pour into ice-cold 1M HCl. Stir for 30 mins.

  • Purification: Extract with ether. Recrystallize from water/acetonitrile.

Protocol B: Suzuki Coupling of 4-Methoxyphenylboronic Acid

Optimized for electron-rich boronic acids.

Reagents:

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • 
     (3 mol%)
    
  • 
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Combine solvent, base, and aryl halide. Sparge with Argon for 15 mins. Oxygen is the enemy of Pd(0).

  • Catalyst Addition: Add Pd catalyst and Boronic acid.

  • Reaction: Heat to 80°C for 4-6 hours.

  • Workup: Filter through Celite. Dilute with EtOAc, wash with brine.

    • Note: If the product is acid-sensitive, do not use HCl during workup.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Snieckus, V. (1990). Directed Ortho Metalation.[2][4][5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Hall, D. G. (Ed.). (2011).[7][8] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1995). Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature, 374, 345–347. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

Sources

Protocols & Analytical Methods

Method

Incorporation of (3-(3-Ethoxypropoxy)phenyl)boronic acid into liquid crystals

Topic: Incorporation of (3-(3-Ethoxypropoxy)phenyl)boronic acid into liquid crystals Content Type: Detailed Application Notes and Protocols Protocol for the Incorporation of (3-(3-Ethoxypropoxy)phenyl)boronic Acid Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incorporation of (3-(3-Ethoxypropoxy)phenyl)boronic acid into liquid crystals Content Type: Detailed Application Notes and Protocols

Protocol for the Incorporation of (3-(3-Ethoxypropoxy)phenyl)boronic Acid

Executive Summary & Rationale

This guide details the methodology for incorporating (3-(3-Ethoxypropoxy)phenyl)boronic acid (3-EPPBA) into nematic liquid crystal (LC) hosts.[1]

While phenylboronic acid (PBA) derivatives are the gold standard for non-enzymatic saccharide sensing (specifically glucose and fructose), their utility is often limited by poor solubility in hydrophobic nematic hosts like 4-Cyano-4'-pentylbiphenyl (5CB).[1] The 3-ethoxypropoxy tail of 3-EPPBA is a critical structural feature; it acts as an amphiphilic compatibilizer, enhancing solubility in organic LC phases while retaining the boronic acid headgroup's ability to migrate to aqueous interfaces for sensing.

Key Applications:

  • Label-Free Biosensors: Detection of glucose/diols via LC orientational transitions.[1]

  • Responsive Optical Materials: Chemo-responsive diffraction gratings.[1]

  • Suzuki-Miyaura Precursors: Synthesis of complex mesogenic building blocks.[1]

Material Characterization & Pre-Validation

Before incorporation, the physicochemical properties of 3-EPPBA must be validated to prevent phase separation or crystallization within the LC host.

2.1 Solubility Limit Testing (The "Saturation Point")

Objective: Determine the maximum doping concentration (


) that maintains a stable nematic phase at room temperature (

).

Reagents:

  • Host LC: 5CB (4-Cyano-4'-pentylbiphenyl) [Sigma-Aldrich].[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Analyte: 3-EPPBA (Target Molecule).[1]

Protocol:

  • Stock Preparation: Dissolve 10 mg of 3-EPPBA in 1 mL of THF to create a master stock.

  • Aliquot Mixing: Prepare five vials containing 100 mg of 5CB.

  • Doping: Add calculated volumes of the 3-EPPBA stock to achieve concentrations of 0.5%, 1.0%, 2.0%, 5.0%, and 10.0% (w/w).

  • Solvent Removal: Vortex vigorously for 2 minutes. Evaporate THF under a gentle stream of nitrogen at

    
    , then vacuum dry (10 mbar) for 4 hours to remove trace solvent.
    
  • Thermal Annealing: Heat the mixtures to

    
     (isotropic phase) and cool slowly (
    
    
    
    /min) to room temperature to allow thermodynamic equilibration.
  • Observation: Inspect vials between crossed polarizers.

    • Pass: Uniform nematic texture (schlieren or marble).[1]

    • Fail: Visible crystallites or phase separation.[1]

Data Output Format:

Concentration (w/w)Phase Appearance (

)
Stability (24h)Recommendation
0.5%Clear NematicStableIdeal for high-sensitivity sensing
2.0%Clear NematicStableStandard working concentration
5.0%Hazy / OpaquePrecipitate formedExceeds Solubility Limit
Application I: Interfacial Biosensing (Non-Covalent Doping)

This is the primary application for 3-EPPBA.[1] The molecule acts as a surfactant at the LC-Water interface.[1] Binding with a diol (sugar) alters the anchoring energy, triggering a visible LC transition.

3.1 Mechanism of Action

The boronic acid group (


) is naturally trigonal planar (uncharged). Upon binding a 1,2- or 1,3-diol in aqueous solution (pH > 

), it converts to a tetrahedral boronate anion. This charge generation creates an Electric Double Layer (EDL) at the interface, forcing the LC director to reorient (typically from Planar to Homeotropic).
3.2 Sensor Fabrication Protocol

Step 1: Preparation of the Active LC Phase

  • Based on Section 2.1, prepare a 1.5 wt% mixture of 3-EPPBA in 5CB using the solvent-mediated mixing method.

  • Sonicate for 10 minutes in the isotropic phase (

    
    ) to ensure molecular dispersion.
    

Step 2: Optical Cell Assembly

  • Grid Preparation: Use a TEM copper grid (standard optical cell spacer) placed on a dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride (DMOAP)-treated glass slide (induces homeotropic anchoring at the bottom).[1]

  • Filling: Capillary fill the grid with the 3-EPPBA/5CB mixture.

  • Immersion: Immerse the grid in an aqueous buffer (Phosphate Buffered Saline, pH 8.5).[1] Note: High pH facilitates boronate formation.[1]

Step 3: Sensing Experiment

  • Place the setup under a Polarized Optical Microscope (POM) in transmission mode.[1]

  • Baseline: Observe the texture.[1] The 3-EPPBA may initially induce planar anchoring (bright texture) due to the ethoxypropoxy tail interacting with water.

  • Injection: Introduce Glucose solution (final concentration 5 mM - 20 mM).

  • Response: Monitor the texture change. A transition to dark (homeotropic) indicates successful complexation and EDL formation.[1]

Visualization: Sensing Pathway [1]

SensorMechanism PBA 3-EPPBA (Trigonal Planar) Interface LC/Water Interface Accumulation PBA->Interface Amphiphilic Migration Glucose Glucose (Diol) Glucose->Interface Diffusion Complex Boronate Anion (Tetrahedral - Charged) Transition LC Reorientation (Planar -> Homeotropic) Complex->Transition Electrostatic Repulsion (EDL Formation) Interface->Complex pH > 8.5 Covalent Binding

Figure 1: Mechanistic pathway of the 3-EPPBA liquid crystal sensor. The transition from uncharged to charged species at the interface drives the optical response.

Application II: Covalent Incorporation (Synthesis)

If the goal is to synthesize a polymer or a larger mesogen where 3-EPPBA is a structural subunit, the boronic acid moiety serves as a reactive handle for Suzuki-Miyaura Cross-Coupling .[1]

Reaction Protocol (General Guideline):

  • Reactants: 3-EPPBA (1.0 eq) + Aryl Halide (e.g., 4-bromo-4'-pentylbiphenyl) (1.0 eq).[1]

  • Catalyst:

    
     (3-5 mol%).[1]
    
  • Base:

    
     (2.0 eq) or 
    
    
    
    .[1]
  • Solvent: Toluene/Ethanol/Water (2:1:1 ratio) – Schlenk line required.[1]

  • Conditions: Reflux at

    
     for 12-24 hours under Argon.
    

Critical Note: The ethoxypropoxy tail provides necessary flexibility.[1] If coupling to a rigid core, this tail prevents the final molecule from having a melting point that is too high, preserving the liquid crystalline phase.

Troubleshooting & Quality Control
ObservationRoot CauseCorrective Action
Crystallization in LC Concentration > Solubility LimitReduce 3-EPPBA concentration; Anneal at

.
No Response to Glucose pH too low (< pKa)Adjust buffer pH to 8.5 - 9.0. Boronic acid must ionize.[1]
Slow Response Time Poor Interface MigrationSonicate the mixture; Ensure the ethoxypropoxy tail is not "trapped" in aggregates.
Texture is Non-Uniform Humidity/ImpurityDry 3-EPPBA in a vacuum desiccator before weighing.[1]
References
  • Lowe, C. R., et al. "Holographic sensing of glucose."[1][2] Journal of Molecular Recognition, vol. 17, no. 5, 2004.

    • Foundational work on phenylboronic acid optics.
  • Abbott, N. L., et al. "Optical Reporting of Glucose Binding to Phenylboronic Acid Functionalized Interfaces."[1] Langmuir, vol. 20, no. 8, 2004.

    • Establishes the LC interface mechanism.
  • James, T. D., et al. "Boronic Acids in Saccharide Recognition."[1] Chemical Reviews, vol. 104, no. 3, 2004.

    • Comprehensive review of boronic acid chemistry and pKa consider
  • Sporzyński, A., et al. "Solubility of phenylboronic compounds in water."[1][3] Mediterranean Journal of Chemistry, vol. 6, no. 5, 2017.

    • Reference for solubility parameters of substituted phenylboronic acids.

Sources

Application

Application Note: Surface Functionalization Using (3-(3-Ethoxypropoxy)phenyl)boronic Acid Linkers

Introduction: The Strategic Advantage of Arylboronic Acids in Surface Chemistry In the realm of surface modification, the choice of a molecular linker is paramount to achieving desired functionality, stability, and bioco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Arylboronic Acids in Surface Chemistry

In the realm of surface modification, the choice of a molecular linker is paramount to achieving desired functionality, stability, and biocompatibility. While silanes and thiols have traditionally dominated the field for modifying metal oxides and noble metals, respectively, arylboronic acids are emerging as a highly versatile and robust alternative.[1] This application note details the use of a specific arylboronic acid, (3-(3-Ethoxypropoxy)phenyl)boronic acid , for the functionalization of various surfaces, particularly metal oxides like silicon dioxide (SiO₂), titanium dioxide (TiO₂), and indium tin oxide (ITO).

The key advantages of using (3-(3-Ethoxypropoxy)phenyl)boronic acid include:

  • Robust Covalent Bonding: Boronic acids form strong, covalent boronate ester bonds with surface hydroxyl groups present on metal oxides.[2][3] This interaction is significantly more stable than the physisorption interactions relied upon by some other linkers.

  • Aqueous Compatibility: Unlike many silane-based linkers that are sensitive to moisture and require anhydrous conditions, many boronic acid coupling reactions can be performed in aqueous or mixed aqueous/organic solutions, simplifying protocols and improving reproducibility.[4]

  • Tunable Surface Properties: The ethoxypropoxy tail of this specific linker provides a defined spacer from the surface, preventing steric hindrance for subsequent immobilization steps. The phenyl ring offers a platform for further chemical modifications via well-established aromatic substitution chemistries.

  • Biocompatibility: Boronic acids are generally well-tolerated in biological systems, making them ideal linkers for applications in biosensors, drug delivery platforms, and cell-surface engineering.[5][6][7]

This guide provides a comprehensive overview of the underlying mechanism, detailed protocols for surface preparation and functionalization, essential characterization techniques, and a troubleshooting guide to empower researchers in leveraging this powerful linker.

The Mechanism: Covalent Immobilization via Boronate Ester Formation

The immobilization of (3-(3-Ethoxypropoxy)phenyl)boronic acid onto a hydroxyl-terminated surface is a condensation reaction. The boron atom in the boronic acid is a mild Lewis acid.[8] It readily reacts with the nucleophilic surface hydroxyl groups (e.g., Si-OH on a silicon wafer) to form a reversible, yet stable, five- or six-membered cyclic ester.[9] This process is often favored under slightly alkaline conditions which promote the tetrahedral boronate anion, though it can proceed at neutral pH as well.[2][10]

The reaction can be depicted as follows:

Surface-OH + (HO)₂B-R → Surface-O-B(OH)-R + H₂O

The presence of the ethoxypropoxy group is strategic. It provides a flexible, hydrophilic spacer that can improve the accessibility of the functionalized surface to biomolecules in aqueous environments and reduce non-specific binding.

Experimental Protocols

General Workflow for Surface Functionalization

The overall process for modifying a surface with (3-(3-Ethoxypropoxy)phenyl)boronic acid follows a logical sequence of cleaning, activation, functionalization, and characterization.

G cluster_0 Preparation cluster_1 Functionalization cluster_2 Validation & Application A Substrate Cleaning B Surface Hydroxylation (Activation) A->B Expose -OH groups C Immersion in Linker Solution B->C Introduce linker D Rinsing & Drying C->D Remove excess E Surface Characterization D->E Verify monolayer F Downstream Application (e.g., Biomolecule Immobilization) E->F Proceed to next step G cluster_0 Functionalized Surface cluster_1 Biomolecule cluster_2 Immobilized Complex Surface Surface-O-B(OH)-R Complex Surface-O-B(-O-Glyco-O-)-R Surface->Complex pH > pKa (Binding) Biomolecule Glycoprotein (with cis-diols) Biomolecule->Complex Complex->Surface pH < pKa (Release) Complex->Biomolecule

Caption: pH-mediated capture and release of glycoproteins.

This capability is highly valuable for:

  • Biosensor Development: Creating specific capture surfaces for diagnostic assays. [9]* Cell Affinity Chromatography: Isolating specific cell populations based on their surface glycans. [11][12]* Drug Delivery: Designing pH-responsive drug release systems. [7][13]

Suzuki-Miyaura Cross-Coupling

The phenyl ring of the linker can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [14][15]This allows for the covalent attachment of a vast array of molecules (e.g., fluorescent dyes, signaling molecules, other linkers) directly to the surface-bound phenyl ring, offering modularity and versatility.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Contact Angle After Functionalization 1. Incomplete monolayer formation.2. Contaminated linker solution.3. Insufficient surface activation.1. Increase immersion time or linker concentration.2. Use fresh, anhydrous solvent and high-purity linker.3. Ensure Piranha solution is freshly prepared and active. Verify hydrophilicity (<10°) before functionalization.
No Boron Signal in XPS 1. Failed reaction.2. Monolayer is too thin for detection limit.1. Re-run the protocol, paying close attention to anhydrous conditions and substrate activation.2. Use a technique with higher surface sensitivity or increase the acquisition time.
High Degree of Non-Specific Binding 1. Incomplete or disordered monolayer.2. Surface contamination post-functionalization.1. Optimize deposition time and temperature. Consider annealing step.2. Implement a blocking step (e.g., with BSA or PEG) before introducing the target analyte.
Monolayer Instability/Delamination 1. Poor initial substrate cleaning.2. Hydrolysis of the boronate ester bond.1. Improve the initial sonication and cleaning steps.2. Operate in buffered solutions and avoid extremely high or low pH for prolonged periods if stability is critical. [16]

References

  • DataPhysics Instruments. Detection of self-assembled monolayers (SAMs) using contact angle measurements. [Link]

  • Jiang, T., et al. (2014). Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior. PMC. [Link]

  • Lee, T. R., et al. (1994). Wettabilities of Self-Assembled Monolayers Generated from CF3-Terminated Alkanethiols on Gold. Dr. Lee Group - University of Houston. [Link]

  • ResearchGate. Fig. 2 Self-assembled monolayers (SAMs) and their contact angle (CA).... [Link]

  • Wikipedia. Contact angle. [Link]

  • ResearchGate. Summary of the XPS studies of Si 2p, N 1s, Cl 2p, and F 1s spectral.... [Link]

  • Shirani, E., et al. (2021). Surface Modification of Polystyrene with Boronic Acid for Immunoaffinity-Based Cell Enrichment. Langmuir. [Link]

  • RSC Publishing. Designing Functional and Responsive Molecules with Boronic Acids. [Link]

  • ResearchGate. Synthese and characterization of boronic acid functionalized macroporous uniform poly(4-chloromethylstyrene-co-divinylbenzene) particles and its use in the isolation of antioxidant compounds from plant extracts. [Link]

  • MDPI. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. [Link]

  • MDPI. Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. [Link]

  • PubMed. Synthese and characterization of boronic acid functionalized macroporous uniform poly(4-chloromethylstyrene-co-divinylbenzene) particles and its use in the isolation of antioxidant compounds from plant extracts. [Link]

  • MSU chemistry. Boronic Acids in Molecular Self-Assembly. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • PMC. Boronic-Acid-Modified Nanomaterials for Biomedical Applications. [Link]

  • ResearchGate. XPS analysis of silicon (binding energy (BE) ≅ 100 eV) and the.... [Link]

  • PMC. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • EPA. {3-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ACS Omega. Boronic-Acid-Modified Nanomaterials for Biomedical Applications. [Link]

  • MDPI. Vacuum Processability of Self-Assembled Monolayers and Their Chemical Interaction with Perovskite Interfaces. [Link]

  • MDPI. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]

  • ResearchGate. X-ray photoelectron spectroscopy analysis of boron defects in silicon crystal: A first-principles study. [https://www.researchgate.net/publication/320147983_X-ray_photoelectron_spectroscopy_analysis_of_boron_defects_in_silicon_crystal_A_first-principles_study]([Link]_ spectroscopy_analysis_of_boron_defects_in_silicon_crystal_A_first-principles_study)

  • PubMed. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

  • PMC. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. [Link]

  • ResearchGate. Self-Assembled Monolayers on Metal Oxides: Application in Nanotechnology. [Link]

  • Stanford Advanced Materials. Enhancing Boron Nitride with Surface Modification: Techniques and Their Impact. [Link]

  • Kinam Park. Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Target. [Link]

  • MDPI. Synthesis, Colloidal Characterization and Targetability of Phenylboronic Acid Functionalized α-Tocopheryl Polyethylene Glycol Succinate in Cancer Cells. [Link]

  • PubMed. Preparation of Boronic Acid-Functionalized Silica Nanocomposites for Selective Enrichment of Glycoproteins. [Link]

  • Wiley Online Library. On the Location of Boron in SiO2-Embedded Si Nanocrystals—An X-ray Absorption Spectroscopy and Density Functional.... [Link]

  • PMC. Formation of Self-Assembled Anticorrosion Films on Different Metals. [Link]

  • De Gruyter. Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. [Link]

  • Pan-American Advanced Studies Institute. Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. [Link]

  • MDPI. Bioactive Coatings on Titanium: A Review on Hydroxylation, Self-Assembled Monolayers (SAMs) and Surface Modification Strategies. [Link]

  • Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

  • Frontiers. Formation of Si/SiO2 Luminescent Quantum Dots From Mesoporous Silicon by Sodium Tetraborate/Citric Acid Oxidation Treatment. [Link]

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Method

Synthesis and Application of Fluorescent Probes Featuring (3-(3-Ethoxypropoxy)phenyl) Moieties: A Technical Guide

Introduction: The Strategic Role of Alkoxy-Substituted Phenyl Moieties in Fluorescent Probe Design Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Alkoxy-Substituted Phenyl Moieties in Fluorescent Probe Design

Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of biological processes with high sensitivity and spatiotemporal resolution.[1] The rational design of these molecular probes involves the careful selection of a fluorophore, a recognition element, and often a linker to connect the two.[1] The chemical structure of each component dictates the probe's overall performance, including its photophysical properties, biocompatibility, and target specificity.

This technical guide focuses on the synthesis and application of fluorescent probes incorporating the (3-(3-Ethoxypropoxy)phenyl) moiety. While seemingly a subtle structural modification, the introduction of such alkoxy-substituted phenyl groups can profoundly influence a probe's characteristics. The ethoxypropoxy chain can enhance aqueous solubility and cell permeability, crucial for bioimaging applications.[2] Furthermore, the electronic nature of the alkoxy group can modulate the electron density of the aromatic system, thereby fine-tuning the photophysical properties of the attached fluorophore, such as its quantum yield and emission wavelength. This guide provides detailed protocols for the synthesis of key precursors and their incorporation into fluorescent scaffolds, offering researchers a practical framework for developing novel probes with tailored functionalities.

Core Synthetic Strategies: Building the (3-(3-Ethoxypropoxy)phenyl) Scaffold

The successful synthesis of fluorescent probes containing the (3-(3-Ethoxypropoxy)phenyl) moiety hinges on the efficient preparation of key building blocks. This section outlines the synthesis of two versatile precursors: 1-bromo-3-(3-ethoxypropoxy)benzene and 3-(3-ethoxypropoxy)phenylboronic acid . These intermediates can be readily coupled to a variety of fluorophore backbones using well-established palladium-catalyzed cross-coupling reactions.

Protocol 1: Synthesis of 1-bromo-3-(3-ethoxypropoxy)benzene via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers from an alkoxide and a primary alkyl halide.[3] In this protocol, we adapt this classic reaction for the synthesis of 1-bromo-3-(3-ethoxypropoxy)benzene from commercially available 3-bromophenol and 1-bromo-3-ethoxypropane.

Reaction Scheme:

A schematic for the synthesis of the brominated precursor.

Materials:

  • 3-Bromophenol

  • 1-Bromo-3-ethoxypropane[4]

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 3-bromophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (5 mL per mmol of 3-bromophenol).

  • Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the phenol.

  • Add 1-bromo-3-ethoxypropane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-bromo-3-(3-ethoxypropoxy)benzene as a colorless oil.

Protocol 2: Synthesis of 3-(3-ethoxypropoxy)phenylboronic acid

Arylboronic acids are versatile intermediates in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[5] This protocol describes the conversion of 1-bromo-3-(3-ethoxypropoxy)benzene to the corresponding boronic acid via a Grignard reaction followed by borylation.[6][7]

Reaction Scheme:

A schematic for the synthesis of the boronic acid precursor.

Materials:

  • 1-bromo-3-(3-ethoxypropoxy)benzene

  • Magnesium (Mg) turnings

  • Iodine (I₂) crystal (as initiator)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate (B(OiPr)₃)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.5 eq) and a small crystal of iodine to the flask.

  • Gently heat the flask with a heat gun under a stream of nitrogen to activate the magnesium.

  • Allow the flask to cool to room temperature.

  • In the dropping funnel, prepare a solution of 1-bromo-3-(3-ethoxypropoxy)benzene (1.0 eq) in anhydrous THF (2 mL per mmol of bromide).

  • Add a small portion of the bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[8]

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Add triisopropyl borate (1.5 eq) dropwise via syringe.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 1 M HCl at 0 °C.

  • Extract the mixture with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(3-ethoxypropoxy)phenylboronic acid as a white solid, which can often be used in the next step without further purification.

Incorporation of the (3-(3-Ethoxypropoxy)phenyl) Moiety into Fluorophores

With the key precursors in hand, the (3-(3-ethoxypropoxy)phenyl) moiety can be incorporated into a wide range of fluorophore scaffolds using palladium-catalyzed cross-coupling reactions. The choice of reaction, either Suzuki-Miyaura or Sonogashira coupling, will depend on the desired linkage to the fluorophore.

Workflow 1: Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. This is an ideal strategy for attaching the (3-(3-ethoxypropoxy)phenyl) group directly to an aromatic or heteroaromatic fluorophore core.

G cluster_workflow Suzuki-Miyaura Coupling Workflow A Fluorophore-Halide E Coupling Reaction A->E B 3-(3-Ethoxypropoxy)phenylboronic acid B->E C Pd Catalyst & Base C->E D Solvent D->E F Purification E->F G Final Fluorescent Probe F->G

Suzuki-Miyaura coupling workflow.

General Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine the halogenated fluorophore (1.0 eq), 3-(3-ethoxypropoxy)phenylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Fluorophore TypeHalideCatalystBaseSolventTemperature (°C)
CoumarinIodoPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90
BODIPYBromoPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100
NaphthalimideBromoPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O95
Workflow 2: Sonogashira Coupling for Aryl-Alkyne Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This is an excellent method for introducing the (3-(3-ethoxypropoxy)phenyl) group via an ethynyl linker, which can extend the π-conjugation of the fluorophore and potentially red-shift its emission.

To utilize this reaction, a terminal alkyne precursor, 1-ethynyl-3-(3-ethoxypropoxy)benzene , is required. This can be synthesized from 1-bromo-3-(3-ethoxypropoxy)benzene via a Sonogashira coupling with a protected acetylene source (e.g., trimethylsilylacetylene) followed by deprotection.

G cluster_workflow Sonogashira Coupling Workflow A Fluorophore-Halide E Coupling Reaction A->E B 1-ethynyl-3-(3-ethoxypropoxy)benzene B->E C Pd & Cu Catalysts, Base C->E D Solvent D->E F Purification E->F G Final Fluorescent Probe F->G

Sonogashira coupling workflow.

General Protocol for Sonogashira Coupling:

  • To a reaction vessel, add the halogenated fluorophore (1.0 eq), 1-ethynyl-3-(3-ethoxypropoxy)benzene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a suitable solvent (e.g., THF or DMF).

  • Add an amine base (e.g., triethylamine or diisopropylamine).

  • Degas the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction by diluting with an organic solvent, washing with water and brine, and drying the organic layer.

  • Purify the product by column chromatography.

Application Notes: Cellular Imaging with Fluorescent Probes

Fluorescent probes synthesized using the described methods can be employed for a variety of cellular imaging applications. The (3-(3-ethoxypropoxy)phenyl) moiety can enhance the probe's ability to cross cell membranes and may influence its subcellular localization.

Protocol 3: General Procedure for Live-Cell Staining and Fluorescence Microscopy

Materials:

  • Fluorescent probe stock solution (e.g., 1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope equipped with appropriate filter sets

Procedure:

  • Culture cells to the desired confluency on a suitable imaging substrate.

  • Prepare a working solution of the fluorescent probe by diluting the stock solution in cell culture medium to the final desired concentration (typically 1-10 µM).

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37 °C in a CO₂ incubator. The optimal staining time should be determined empirically.

  • After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.

  • Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific fluorophore.

Expert Insights and Troubleshooting

  • Causality in Synthesis: The choice of base and solvent in the Williamson ether synthesis is critical; a strong base in an aprotic polar solvent ensures efficient deprotonation of the phenol and facilitates the Sₙ2 reaction. In the Grignard reaction, anhydrous conditions are paramount to prevent quenching of the highly reactive organomagnesium intermediate.[8]

  • Self-Validating Protocols: Monitoring reaction progress by TLC is essential. In the Suzuki and Sonogashira couplings, the disappearance of the starting halide and the appearance of a new, often more fluorescent, spot indicates a successful reaction.

  • Impact of the Alkoxy Chain: The flexible and moderately lipophilic ethoxypropoxy chain can improve the pharmacokinetic properties of the probe, potentially reducing aggregation and improving bioavailability in cellular and in vivo systems.[2] It is important to consider that long alkoxy chains can sometimes influence the solid-state fluorescence properties of dyes due to changes in molecular packing.

  • Troubleshooting: Low yields in the Grignard reaction are often due to moisture; ensure all glassware is rigorously dried and solvents are anhydrous. In cross-coupling reactions, catalyst deactivation can be an issue; using phosphine ligands can sometimes improve catalyst stability and turnover.

Conclusion

The incorporation of the (3-(3-ethoxypropoxy)phenyl) moiety provides a strategic avenue for the development of novel fluorescent probes with enhanced properties for biological imaging. The synthetic protocols detailed in this guide offer a clear and reproducible pathway for the preparation of key precursors and their integration into various fluorophore systems. By understanding the underlying chemical principles and the influence of this specific structural component, researchers can rationally design and synthesize the next generation of fluorescent tools for elucidating complex biological phenomena.

References

  • Gandra, U. R., Courjaret, R., Machaca, K., Al-Hashimi, M., & Bazzi, H. S. (2020). Multifunctional rhodamine B appended ROMP derived fluorescent probe detects Al3+ and selectively labels lysosomes in live cells. Scientific Reports, 10(1), 19519. [Link]

  • Molecules. (2022, December 1). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. MDPI. [Link]

  • Organic Syntheses. o-BROMOPHENOL. [Link]

  • Organic Syntheses. 5-CHLORO-1-PENTENE. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • Winthrop University. The Grignard Reaction. [Link]

  • SciSpace. (n.d.). Design and Synthesis of Phenyl Boronic Acids and Benzothiophenones as Anticholinesterases. [Link]

  • Cambridge University Press. Grignard Reaction. [Link]

  • MDPI. (2021, July 5). A Bimodal Fluorescence-Raman Probe for Cellular Imaging. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]

  • Google Patents.
  • PubChem. 1-Bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene. [Link]

  • Journal of Nanostructures. (2024, July 15). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]

  • Flow Chemistry. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Williamson Ether Synthesis. [Link]

  • MDPI. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Syntheses. 5 - Organic Syntheses Procedure. [Link]

  • Organic Syntheses. o-BROMOPHENOL. [Link]

  • Cambridge University Press. The Grignard Reaction. [Link]

  • Google Patents. Process for producing phenylboronic acids and triphenylboroxines.
  • Nature. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

  • Semantic Scholar. First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • Chemistry Stack Exchange. (2015, August 6). How to convert benzene to 1-bromo-3-iodobenzene?[Link]

  • PubChem. 1-Bromo-3-ethoxypropane. [Link]

  • Google Patents.
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Base Selection for Suzuki-Miyaura Coupling

Topic: Optimizing Base Selection for (3-(3-Ethoxypropoxy)phenyl)boronic Acid Coupling Welcome to the technical support center for optimizing your Suzuki-Miyaura cross-coupling reactions. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Base Selection for (3-(3-Ethoxypropoxy)phenyl)boronic Acid Coupling

Welcome to the technical support center for optimizing your Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with (3-(3-Ethoxypropoxy)phenyl)boronic acid and similar electron-rich arylboronic acids. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling?

The base is a critical activator in the Suzuki-Miyaura catalytic cycle.[1][2] Its fundamental role is to react with the boronic acid to form a more nucleophilic "ate" complex, typically a boronate species (e.g., [ArB(OH)₃]⁻).[3][4][5] This activation is essential for the transmetalation step, which is often the rate-determining step of the reaction.[6][7] In this step, the organic group is transferred from the boron atom to the palladium(II) center. Without the base, this transfer is extremely slow or does not occur at all.[8]

The base can also play secondary roles, such as facilitating the regeneration of the active Pd(0) catalyst and influencing the stability of intermediates in the catalytic cycle.[8]

Q2: How does the specific structure of (3-(3-Ethoxypropoxy)phenyl)boronic acid affect base selection?

The (3-(3-Ethoxypropoxy)phenyl)boronic acid has an electron-donating alkoxy group on the phenyl ring. This has two main consequences:

  • Increased Electron Density: The electron-donating group makes the aryl ring electron-rich. While this doesn't drastically change the acidity of the boronic acid, it can influence the kinetics of the transmetalation step.

  • Potential for Side Reactions: Electron-rich boronic acids can be more susceptible to protodeborylation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of 1-ethoxy-3-propoxybenzene and reducing your yield.[9][10]

Therefore, the ideal base should be strong enough to facilitate boronate formation without promoting significant protodeborylation. Moderately strong inorganic bases like phosphates and carbonates are often excellent starting points.

Q3: What are the most common classes of bases, and when should I use them?

The choice of base is highly dependent on the substrates, solvent, and catalyst system.[11] The most common classes are:

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are perhaps the most widely used bases. They are moderately strong and effective for a broad range of arylboronic acids. Potassium carbonate (K₂CO₃) is a cost-effective and robust choice for general screening.[1] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often gives superior results in challenging couplings, albeit at a higher cost.[1][12]

  • Phosphates (K₃PO₄): Tripotassium phosphate is a stronger base than the carbonates and is particularly effective for coupling with less reactive aryl chlorides and for sterically hindered substrates.[1][3] It is often used in anhydrous or nearly anhydrous conditions.

  • Hydroxides (NaOH, KOH, Ba(OH)₂): These are strong bases typically used in aqueous solvent mixtures. While effective, their high basicity can promote side reactions, especially with base-sensitive functional groups.[3][6] Barium hydroxide was used in early Suzuki protocols for hindered couplings.[3]

  • Fluorides (KF, CsF): Fluoride ions have a high affinity for boron and can effectively form a reactive trifluoroborate species. Potassium fluoride (KF) is a mild base, making it suitable for substrates with base-labile functional groups.[13]

Troubleshooting Guide

Q4: My reaction yield is very low. How do I know if the base is the problem?

Low yield is a common issue, and the base is a prime suspect.[12][14] Here’s how to diagnose the problem:

  • Analyze the Crude Reaction Mixture: Use TLC, LC-MS, or ¹H NMR to see what is present. Are your starting materials unreacted? Is there evidence of side products?

  • Unreacted Starting Materials: If both the boronic acid and the aryl halide remain, the catalytic cycle may be stalled. This could be due to a base that is too weak or poorly soluble in the reaction medium. Consider switching to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).

  • Significant Side Products: If you observe byproducts like the dehalogenated arene or homocoupled boronic acid, the base may be too strong or reacting in an unintended way.

Below is a workflow to guide your troubleshooting process.

// Paths from check_crude start -> check_crude; check_crude -> unreacted_sm [label=" What is the composition? "]; check_crude -> side_products [style=dashed];

// Branch for Unreacted Starting Materials increase_strength [label="Increase Base Strength\n(e.g., K₂CO₃ → K₃PO₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_solubility [label="Increase Base Solubility\n(e.g., K₂CO₃ → Cs₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; unreacted_sm -> increase_strength [label=" Is base too weak? "]; unreacted_sm -> increase_solubility [label=" Is solubility an issue? "];

// Branch for Side Products protodeborylation [label="Protodeborylation?\n(Ar-H from Boronic Acid)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; dehalogenation [label="Dehalogenation?\n(Ar'-H from Halide)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; side_products -> protodeborylation; side_products -> dehalogenation;

solution_proto [label="Use Weaker Base (e.g., KF)\nor Anhydrous Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_dehalo [label="Use Non-Protic Solvent\nor Weaker, Non-nucleophilic Base", fillcolor="#34A853", fontcolor="#FFFFFF"]; protodeborylation -> solution_proto; dehalogenation -> solution_dehalo; } dot Caption: Troubleshooting workflow for base-related issues.

Q5: I'm seeing a lot of protodeborylation. How can I select a base to minimize this?

Protodeborylation is the undesired cleavage of the C–B bond, often exacerbated by strong bases and protic solvents (like water).[10] Since (3-(3-Ethoxypropoxy)phenyl)boronic acid is electron-rich, it can be particularly susceptible.

Solutions:

  • Switch to a Milder Base: If you are using a strong base like NaOH or K₃PO₄, consider switching to a milder carbonate (K₂CO₃) or even potassium fluoride (KF).[13]

  • Use Anhydrous Conditions: Water is often the proton source. Running the reaction in a dry solvent (e.g., anhydrous dioxane, toluene, or THF) with a base like K₃PO₄ or Cs₂CO₃ can significantly suppress this side reaction.[3]

  • Use a Boronic Ester: Boronic esters, such as the pinacol ester, are generally more stable and less prone to protodeborylation.[10][15]

Q6: My aryl halide is being dehalogenated. Can the base influence this?

Yes, dehalogenation is another common side reaction where the aryl halide is reduced instead of coupled.[10][15] This can happen if a hydride species is generated in the reaction mixture. While often linked to the solvent or impurities, a very strong base can sometimes promote pathways that lead to hydride formation.

Solutions:

  • Avoid Strong, Nucleophilic Bases: If using hydroxides, consider switching to carbonates or phosphates.

  • Ensure Reagent Purity: Ensure your solvent and amine bases (if used) are pure, as they can sometimes be a source of hydrides.[15]

Data & Protocols

Comparative Table of Common Bases

The selection of a base should be guided by its strength, solubility, and the specific requirements of your substrates. The pKa of the conjugate acid is a useful measure of base strength (a higher pKa corresponds to a stronger base).

BaseFormulapKa (Conjugate Acid)Common SolventsKey Characteristics & Recommendations
Potassium PhosphateK₃PO₄~12.3 (for HPO₄²⁻)Dioxane, Toluene, THFStrong base, excellent for less reactive halides (e.g., aryl chlorides). Often used in anhydrous conditions. A good choice for your electron-rich system if milder bases fail.
Cesium CarbonateCs₂CO₃~10.3 (for HCO₃⁻)Dioxane, Toluene, DMFModerately strong with high solubility in organic solvents. Often provides superior performance in difficult couplings.[12]
Potassium CarbonateK₂CO₃~10.3 (for HCO₃⁻)Toluene/H₂O, Dioxane/H₂OThe workhorse base. Cost-effective and highly effective for many standard couplings. An excellent first choice for screening.[1]
Sodium CarbonateNa₂CO₃~10.3 (for HCO₃⁻)Toluene/H₂O, EtOH/H₂OSimilar in strength to K₂CO₃ but less soluble in many organic solvents.
Potassium FluorideKF~3.2 (for HF)THF, DioxaneMild base. Its efficacy comes from the high affinity of F⁻ for boron. Ideal for substrates with base-sensitive functional groups.[13]

pKa values are approximate and can vary with conditions. Data compiled from sources including[16] and[17].

Experimental Protocol: Screening Bases for Optimal Coupling

This protocol provides a framework for a parallel screen to efficiently identify the best base for coupling (3-(3-Ethoxypropoxy)phenyl)boronic acid with a representative aryl bromide.

Materials:

  • (3-(3-Ethoxypropoxy)phenyl)boronic acid (1.2 equiv)

  • Aryl bromide of interest (e.g., 4-bromotoluene, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Bases for screening: K₃PO₄, Cs₂CO₃, K₂CO₃, KF (2.0 equiv)

  • Solvent: Anhydrous Dioxane (or Toluene/H₂O 10:1 for carbonates)

  • Inert gas (Nitrogen or Argon)

  • Reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add the aryl bromide (e.g., 0.1 mmol, 1.0 equiv) and (3-(3-Ethoxypropoxy)phenyl)boronic acid (0.12 mmol, 1.2 equiv) to each of four separate, dry reaction vials.

  • Base Addition: To each vial, add one of the selected bases (0.2 mmol, 2.0 equiv). Ensure the bases are finely powdered for better reproducibility.[10]

  • Catalyst & Solvent Addition: Prepare a stock solution of the palladium catalyst in the chosen solvent. Add the catalyst and enough solvent to each vial to achieve the desired concentration (e.g., 0.1 M). If using an aqueous system, add the degassed water last.

  • Reaction: Seal the vials tightly and place them in a preheated aluminum block on a stirrer hotplate. Stir the reactions vigorously at a set temperature (e.g., 80-100 °C).[12]

  • Monitoring: After a set time (e.g., 2, 6, 12 hours), take a small aliquot from each reaction. Quench with a small amount of water, extract with ethyl acetate, and analyze by TLC or LC-MS to determine the conversion to the desired product.

  • Analysis: Compare the results from the different bases to identify the condition that provides the highest conversion and cleanest product profile.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational optimization. The base plays its crucial role in the transition from the boronic acid to the boronate, which then participates in transmetalation.

// Nodes for the main cycle pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="R¹-Pd(II)-X L₂", fillcolor="#FBBC05", fontcolor="#202124"]; transmetal [label="Transmetalation\n(Rate-Determining Step)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; biaryl_pd [label="R¹-Pd(II)-R² L₂", fillcolor="#FBBC05", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Nodes for the boronic acid activation boronic_acid [label="R²-B(OH)₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Base (e.g., CO₃²⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; boronate [label="[R²-B(OH)₃]⁻\n(Activated Boronate)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges for the main cycle pd0 -> ox_add -> pd_complex -> transmetal -> biaryl_pd -> red_elim -> pd0;

// Edges for inputs and outputs aryl_halide [label="R¹-X", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; product [label="R¹-R²", shape=house, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

aryl_halide -> ox_add; red_elim -> product;

// Edges for base activation pathway boronic_acid -> boronate [style=dashed]; base -> boronate [style=dashed, label=" Activation "]; boronate -> transmetal [label=" Transfers R² "]; } dot Caption: The Suzuki-Miyaura cycle with base activation.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. Benchchem.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society.
  • Suzuki Coupling: Mechanism & Examples. (2025). NROChemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
  • Base-Free Suzuki-Miyaura Coupling. (2018). ChemistryViews.
  • The Suzuki Reaction - Chem 115 Myers. Harvard University.
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
  • Optimizing Suzuki Coupling Reactions - CovaSyn. CovaSyn.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. Sigma-Aldrich.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem. Benchchem.
  • The pKa Table Is Your Friend - Master Organic Chemistry. (2026). Master Organic Chemistry.
  • pKa Data Compiled by R. Williams. (2022). University of Wisconsin.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of (3-(3-Ethoxypropoxy)phenyl)boronic acid

A Comparative Guide to the Mass Spectrometry Fragmentation of (3-(3-Ethoxypropoxy)phenyl)boronic acid and its Analytical Alternatives Authored by a Senior Application Scientist For researchers and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Mass Spectrometry Fragmentation of (3-(3-Ethoxypropoxy)phenyl)boronic acid and its Analytical Alternatives

Authored by a Senior Application Scientist

For researchers and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount. Arylboronic acids are a cornerstone of modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, making their robust analytical characterization a critical step in process development and quality control.[1][2] This guide provides an in-depth analysis of the mass spectrometric behavior of a representative arylboronic acid, (3-(3-Ethoxypropoxy)phenyl)boronic acid, and compares this technique with other essential analytical methodologies.

The analytical challenge with boronic acids lies in their propensity to undergo dehydration to form cyclic trimers known as boroxines, especially under thermal stress or in non-aqueous conditions.[3][4] This phenomenon can complicate spectral interpretation and quantification. Therefore, the choice of analytical technique must be carefully considered to ensure accurate and reproducible results.

Part 1: Mass Spectrometry Analysis of (3-(3-Ethoxypropoxy)phenyl)boronic acid

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of boronic acids due to its high sensitivity and specificity. Electrospray ionization (ESI) is the most common ionization technique for these molecules, as it is a "soft" ionization method that minimizes thermal degradation.[5][6]

Ionization and Adduct Formation

When analyzing (3-(3-Ethoxypropoxy)phenyl)boronic acid (Molecular Weight: 238.09 g/mol ) using ESI-MS, several ionic species can be expected in both positive and negative ionization modes.

  • Positive Ion Mode (+ESI): In this mode, protonated molecules, [M+H]⁺, are often observed. However, boronic acids readily form adducts with cations present in the mobile phase or from glassware, such as sodium [M+Na]⁺ and potassium [M+K]⁺.[7] Solvent adducts, for example with methanol or acetonitrile, may also be present.[8]

  • Negative Ion Mode (-ESI): This mode is often more sensitive and provides cleaner spectra for boronic acids.[9][10] The primary ion observed is the deprotonated molecule, [M-H]⁻. Dimerization via dehydration can also lead to ions such as [2M-OH]⁻.[8]

Predicted Fragmentation Patterns (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. By selecting a precursor ion (e.g., [M-H]⁻) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For (3-(3-Ethoxypropoxy)phenyl)boronic acid, the fragmentation is dictated by the weakest bonds and the most stable resulting fragments. The ethoxypropoxy side chain is the most likely site of initial fragmentation.

Predicted Negative Ion Mode Fragmentation: The fragmentation of the [M-H]⁻ ion (m/z 237.08) would likely proceed through cleavage of the ether bonds in the side chain.

Diagram: Predicted ESI-MS/MS Fragmentation of (3-(3-Ethoxypropoxy)phenyl)boronic acid ([M-H]⁻)

G parent [M-H]⁻ m/z 237.08 frag1 Loss of C3H6O (Propoxy group) m/z 179.05 parent->frag1  -58.03 Da frag2 Loss of C2H5OH (Ethanol) m/z 191.07 parent->frag2  -46.01 Da frag4 Loss of C5H11O2 (Ethoxypropoxy radical) m/z 120.02 parent->frag4  -117.06 Da frag3 Loss of C5H10O (Ethoxypropane) m/z 151.04 frag1->frag3  -28.01 Da (CO)

Caption: Predicted fragmentation pathway for the deprotonated molecule.

Key Fragmentation Pathways Explained:

  • Cleavage of the Propoxy Linkage: A common fragmentation for ethers is cleavage of the C-O bond. Loss of a neutral propoxy group (C₃H₆O) would result in a fragment ion at m/z 179.05.

  • Loss of Ethanol: Rearrangement followed by the elimination of a neutral ethanol molecule (C₂H₅OH) from the side chain could produce a fragment at m/z 191.07.

  • Cleavage of the Ether Bond Proximal to the Ring: The loss of the entire ethoxypropane group as a neutral molecule would yield a phenolate boronic acid fragment at m/z 151.04.

  • Radical-Induced Cleavage: Loss of the complete side chain as a radical can lead to a phenylboronate radical anion at m/z 120.02.

Part 2: Comparative Analysis of Analytical Techniques

While MS provides unparalleled sensitivity and structural detail, a comprehensive analytical strategy often involves orthogonal techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful alternatives and complements.

Parameter LC-MS/MS HPLC-UV GC-MS ¹¹B NMR Spectroscopy
Primary Use Quantification & Structural IDQuantification & PurityVolatile Impurity AnalysisStructural Confirmation & Binding Studies
Sensitivity Very High (pg/mL)[10]Moderate (ng/mL)High (with derivatization)Low (mg/mL)[11]
Selectivity Very HighGoodVery HighModerate
Structural Info High (Fragmentation Pattern)Low (Retention Time)High (Library Matchable Spectra)High (Chemical Environment of Boron)[12][13]
Sample Prep Simple DilutionSimple DilutionMandatory Derivatization [14][15]Simple Dilution
Key Advantage Combines separation, quantification, and identification in a single run.[4]Robust, widely available, and excellent for routine purity checks.[1][2]Excellent for separating and identifying volatile or semi-volatile impurities.[14]Directly probes the boron atom, confirming the presence and electronic state of the boronic acid moiety.[11][16]
Key Disadvantage Matrix effects can suppress ionization. Complex spectra due to adducts/dimers.[4][8]Requires a UV chromophore. Co-eluting impurities can be missed.Not suitable for non-volatile or thermally labile compounds without derivatization.[15]Low sensitivity, requires specialized equipment and quartz tubes to avoid background signals.[11]

Diagram: Comparative Analytical Workflow

G cluster_ms Mass Spectrometry cluster_hplc HPLC-UV cluster_nmr NMR Spectroscopy ms_sample Sample in Solution lc LC Separation ms_sample->lc esi ESI Source lc->esi msms MS/MS Analysis esi->msms ms_data Fragmentation Data (Structure ID) msms->ms_data hplc_sample Sample in Solution hplc_sep HPLC Separation hplc_sample->hplc_sep uv UV Detector hplc_sep->uv hplc_data Chromatogram (Purity/Quantity) uv->hplc_data nmr_sample Sample in d-Solvent nmr_acq ¹¹B NMR Acquisition nmr_sample->nmr_acq nmr_data NMR Spectrum (Boron State) nmr_acq->nmr_data

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Structure of (3-(3-Ethoxypropoxy)phenyl)boronic acid via IR Spectroscopy

Authored by: Dr. Evelyn Reed, Senior Application Scientist In the landscape of modern synthetic chemistry and drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of rigorous scie...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern synthetic chemistry and drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. For researchers working with versatile building blocks like (3-(3-Ethoxypropoxy)phenyl)boronic acid, a molecule with significant potential in cross-coupling reactions and materials science, infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative first pass for structural validation. This guide provides an in-depth, experience-driven approach to leveraging Fourier-Transform Infrared (FTIR) spectroscopy for this purpose, moving beyond a simple checklist of peaks to a deeper understanding of the vibrational logic encoded in the spectrum.

The Rationale: Why IR Spectroscopy is a Foundational Tool

Before we delve into the specifics of the target molecule, it's crucial to understand the "why" behind our choice of IR spectroscopy. Unlike techniques that provide information on the electronic environment (NMR) or mass-to-charge ratio (Mass Spectrometry), IR spectroscopy directly probes the vibrations of chemical bonds.[1] The frequency at which a bond absorbs infrared radiation is a direct function of the bond strength and the masses of the connected atoms. This makes it exceptionally sensitive to the presence of specific functional groups.[2]

For a molecule like (3-(3-Ethoxypropoxy)phenyl)boronic acid, we are looking for a unique vibrational fingerprint that confirms the simultaneous presence of:

  • A boronic acid moiety (-B(OH)₂)

  • An aromatic ring (the phenyl group)

  • An ether linkage (-C-O-C-)

  • Alkyl C-H bonds

The presence and specific positions of these characteristic absorptions provide a high degree of confidence in the compound's structure.

Deconstructing the Molecule: Predicted IR Absorption Frequencies

Our analysis begins with a theoretical dissection of (3-(3-Ethoxypropoxy)phenyl)boronic acid into its constituent functional groups and predicting their characteristic IR absorption bands. This predictive exercise is grounded in established vibrational frequency tables and our understanding of how molecular structure influences bond vibrations.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale & Expert Insights
Boronic Acid (-B(OH)₂) O-H Stretch (H-bonded)3200-3400 (Broad)This is a key indicator. The broadness is due to extensive intermolecular hydrogen bonding, which is characteristic of boronic acids in the solid state, often forming dimeric structures.[3][4][5] The spectrum of boric acid itself shows a very broad O-H stretch centered around 3200 cm⁻¹.[6]
B-O Stretch1330-1380This strong, characteristic absorption is one of the most reliable indicators for the boronic acid group.[4][7] Its high intensity is due to the large change in dipole moment during the B-O bond vibration. For phenylboronic acid, this peak is observed around 1345 cm⁻¹.[4]
O-H Bend (In-plane)~1190This moderate to strong absorption further confirms the presence of the hydroxyl groups on the boron atom. Boric acid shows a similar in-plane B-O-H bend at 1191 cm⁻¹.[8]
Aromatic Ring (Phenyl) C-H Stretch3000-3100These absorptions are typically of medium intensity and appear just above the 3000 cm⁻¹ threshold, distinguishing them from aliphatic C-H stretches.[9][10]
C=C Stretch (In-ring)1450-1610A series of sharp to medium peaks are expected. Aromatic compounds typically show several bands in this region due to complex ring vibrations.[9][11]
C-H Bending (Out-of-plane)690-900The pattern of these "oop" bands is highly diagnostic of the substitution pattern.[10] For a 1,3-(meta)-disubstituted ring, strong bands are expected around 690-710 cm⁻¹ and 810-850 cm⁻¹.[9][11]
Ether (-CH₂-O-CH₂-) C-O Stretch (Asymmetric Aryl-Alkyl)1200-1275Aryl alkyl ethers give rise to a strong, asymmetric C-O-C stretch in this region.[12][13] This is due to resonance strengthening the Ar-O bond.
C-O Stretch (Symmetric/Alkyl)1000-1150A second strong C-O stretching band is expected from the alkyl C-O portion of the ethoxypropoxy group.[14][15] Dialkyl ethers typically show a strong C-O-C stretch around 1120 cm⁻¹.[12]
Alkyl Chain (-CH₂CH₃, -CH₂CH₂-) C-H Stretch2850-2980These strong, sharp absorptions are characteristic of sp³ hybridized C-H bonds and will be clearly visible just below 3000 cm⁻¹.[10]
C-H Bend (Scissoring/Bending)~1450-1470These bending vibrations often overlap with the aromatic C=C stretching region but can be identified as distinct, sharp peaks.

Comparative Analysis: Validating Against a Known Structure

To provide a robust validation, we will compare our experimental spectrum of (3-(3-Ethoxypropoxy)phenyl)boronic acid with the known spectrum of a structurally similar, commercially available compound: 3-Methoxyphenylboronic acid .[16][17][18] This comparison allows us to isolate and confirm the spectral features of the alkoxy-phenyl-boronic acid core, while also highlighting the additional peaks expected from the ethoxypropoxy side chain.

Vibrational Mode 3-Methoxyphenylboronic acid (Reference) (3-(3-Ethoxypropoxy)phenyl)boronic acid (Test Sample) Comparative Interpretation
O-H Stretch (H-bonded) Broad band ~3300 cm⁻¹Expected broad band ~3300 cm⁻¹Core Structure Confirmation: The presence of this broad absorption in both spectra confirms the hydrogen-bonded boronic acid dimer structure, a hallmark of this compound class in the solid state.[3][5]
Aromatic C-H Stretch ~3050 cm⁻¹Expected ~3050 cm⁻¹Core Structure Confirmation: Confirms the presence of the phenyl ring.[9]
Aliphatic C-H Stretch ~2840-2960 cm⁻¹ (from -OCH₃)Expected strong, complex bands at 2850-2980 cm⁻¹Side Chain Validation: The test sample should show significantly more intense and complex absorptions in this region due to the longer ethoxypropoxy chain compared to the simple methyl group of the reference.
B-O Stretch ~1350 cm⁻¹Expected ~1350 cm⁻¹Core Structure Confirmation: This strong, sharp peak is a primary identifier for the boronic acid moiety and should be present and strong in both compounds.[4]
Aromatic C=C Stretch ~1600, 1580, 1470 cm⁻¹Expected similar patternCore Structure Confirmation: The pattern of these peaks confirms the 1,3-disubstituted aromatic ring.
Ether C-O Stretch ~1250 cm⁻¹ (Aryl-O) & ~1030 cm⁻¹ (Aryl-O)[12]Expected ~1250 cm⁻¹ (Aryl-O) & ~1120 cm⁻¹ (Alkyl-O)Side Chain Validation: Both will show a strong aryl ether C-O stretch. However, the test sample will have an additional strong C-O stretch from the alkyl ether portion of the side chain, providing clear evidence of the ethoxypropoxy group.[13][14]
Aromatic C-H Bends ~750 cm⁻¹ & ~860 cm⁻¹Expected similar patternCore Structure Confirmation: Confirms the meta-substitution pattern on the phenyl ring.[9][11]

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of our data hinges on a meticulous experimental procedure. The following protocol utilizes Attenuated Total Reflectance (ATR), a modern technique that requires little to no sample preparation for solids and liquids, making it a dominant method for FTIR analysis.[19][20][21]

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with a Deuterated Triglycine Sulfate (DTGS) detector. Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond crystal.[22] ATR is chosen for its minimal sample preparation and suitability for solid or viscous liquid samples.[23][24]

Step-by-Step Methodology:

  • Instrument Preparation & Background Scan:

    • Ensure the spectrometer and ATR accessory are clean. Clean the diamond crystal with isopropyl alcohol and allow it to fully evaporate.[23]

    • Perform a background scan with nothing on the crystal. This is a critical step that subtracts the IR absorption of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself. This background spectrum should be a flat line.

  • Sample Preparation:

    • Place a small amount (1-2 mg) of the (3-(3-Ethoxypropoxy)phenyl)boronic acid sample onto the center of the ATR crystal.[25]

    • If the sample is a solid, use the ATR's pressure clamp to apply firm, even pressure. This ensures good contact between the sample and the crystal, which is crucial as the IR beam's evanescent wave only penetrates a few microns into the sample.[22][26]

  • Data Acquisition:

    • Collect the sample spectrum. A typical setting is to co-add 32 or 64 scans to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹. This provides a good balance between resolving distinct peaks and maintaining a high signal-to-noise ratio for this type of analysis.

    • The data should be collected over the mid-IR range, typically 4000-650 cm⁻¹.

  • Data Processing & Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool to identify the precise wavenumbers of the key absorption bands.

    • Compare the obtained peak positions with the predicted values and the reference spectrum as outlined in the tables above.

Visualizing the Validation Workflow

To ensure clarity in our analytical process, the following diagram outlines the logical flow from sample preparation to structural confirmation.

G cluster_prep 1. Preparation & Setup cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Validation Clean_ATR Clean ATR Crystal (Isopropanol) Background Acquire Background Spectrum (Air Reference) Clean_ATR->Background Sample Apply Sample to Crystal (Ensure Good Contact) Background->Sample Acquire_Spectrum Collect Sample Spectrum (32 Scans, 4 cm⁻¹ Resolution) Sample->Acquire_Spectrum Process Baseline Correction & Peak Picking Acquire_Spectrum->Process Compare_Predicted Compare to Predicted Frequencies (Table 2) Process->Compare_Predicted Compare_Reference Compare to Reference Spectrum (3-Methoxyphenylboronic acid) Process->Compare_Reference Validation Structural Confirmation Compare_Predicted->Validation Compare_Reference->Validation

Caption: Logical workflow for the validation of (3-(3-Ethoxypropoxy)phenyl)boronic acid via FTIR-ATR spectroscopy.

Conclusion and Authoritative Grounding

The combined evidence from the broad O-H stretch, the strong B-O and C-O stretches, and the specific fingerprint patterns of the aromatic and aliphatic regions provides a robust and self-validating confirmation of the structure of (3-(3-Ethoxypropoxy)phenyl)boronic acid. By following the detailed protocol and comparative analysis outlined in this guide, researchers can confidently verify the integrity of this valuable chemical building block. This multi-faceted approach, grounded in the fundamental principles of vibrational spectroscopy and validated against known reference materials, exemplifies the rigor required in modern chemical research.

References

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles . Specac Ltd. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods . Drawell. [Link]

  • Attenuated total reflectance . Wikipedia. [Link]

  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate . Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]

  • Spectroscopy of Ethers . Chemistry LibreTexts. [Link]

  • Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate | Request PDF . ResearchGate. [Link]

  • Sample Preparation – FT-IR/ATR . Polymer Chemistry Characterization Lab, Virginia Tech. [Link]

  • Common Sampling Techniques of FTIR Spectroscopy . Edinburgh Instruments. [Link]

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols . YouTube. [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra . Rocky Mountain Labs. [Link]

  • The C-O Bond III: Ethers By a Knockout . Spectroscopy Online. [Link]

  • White, B. J., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces . Langmuir, 20(23), 10071-10082. [Link]

  • (3-Methoxyphenyl)boronic acid . PubChem. [Link]

  • FTIR spectrum of boric acid . ResearchGate. [Link]

  • FTIR spectrum of boric acid used for starting raw material . ResearchGate. [Link]

  • 15.7 Spectroscopy of Aromatic Compounds . OpenStax. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings . Spectroscopy Online. [Link]

  • IR Spectroscopy Review Artical . IOSR Journal of Applied Chemistry. [Link]

  • Simulation of IR Spectra of Some Organic Compounds-A Review . IOSR Journal of Applied Chemistry. [Link]

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Validation

Benchmarking (3-(3-Ethoxypropoxy)phenyl)boronic acid against standard phenylboronic acid

Executive Summary This guide provides a technical benchmark between the industry-standard Phenylboronic Acid (PBA) and its functionalized analogue, (3-(3-Ethoxypropoxy)phenyl)boronic acid (3-EPPBA) . While PBA remains th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmark between the industry-standard Phenylboronic Acid (PBA) and its functionalized analogue, (3-(3-Ethoxypropoxy)phenyl)boronic acid (3-EPPBA) .

While PBA remains the high-atom-economy workhorse for general Suzuki-Miyaura cross-couplings, 3-EPPBA emerges as a superior candidate for applications requiring amphiphilicity , reduced aggregation , or flexible linker bioconjugation . The meta-substituted ethoxypropoxy chain introduces a "PEG-like" character that alters solubility profiles and steric availability without drastically compromising the electronic activation required for palladium catalysis.

Quick Verdict
FeaturePhenylboronic Acid (PBA)3-EPPBA
Primary Use Bulk chemical synthesis, standard biaryls.Bioconjugation, PROTAC linkers, complex media couplings.
Water Solubility Moderate (~25 mg/mL). Prone to aggregation.Enhanced in aqueous buffers; resists

-stacking.
Reactivity Standard reference (

).[1]
Mildly activated Lewis acidity (

).
Atom Economy High (MW: 121.93).Lower (MW: 224.06).

Physicochemical & Electronic Profile

Electronic Effects (Hammett Analysis)

The reactivity of boronic acids in Suzuki coupling is governed by the electron density at the boron center.

  • PBA: Acts as the baseline with a Hammett constant of

    
    .
    
  • 3-EPPBA: The alkoxy group at the meta position exerts a purely inductive electron-withdrawing effect (-I) . Unlike para-alkoxy groups, the resonance electron-donating effect (+R) cannot effectively delocalize to the boron center.

    • Result: The boron center in 3-EPPBA is more Lewis acidic than PBA. This facilitates the transmetallation step (often rate-limiting) by accelerating the formation of the reactive boronate species [1].

Solubility and Aggregation

PBA is known to form trimeric boroxines (anhydrides) upon dehydration, which can lead to variable stoichiometry and poor solubility in non-polar solvents.

  • The 3-EPPBA Advantage: The ethoxypropoxy tail acts as a short polyethylene glycol (PEG) mimic.

    • Solvation: Ether oxygens accept hydrogen bonds from water/alcohols, improving solubility in polar organic solvents (DMF, DMSO) and aqueous mixtures.

    • Disruption of Stacking: The flexible chain disrupts the

      
      -
      
      
      
      stacking interactions that cause PBA to aggregate, ensuring more monomeric species are available for reaction.

Synthetic Utility: Suzuki-Miyaura Coupling[2][3][4][5][6]

Mechanistic Impact

The following diagram illustrates the catalytic cycle, highlighting where 3-EPPBA's structure influences the pathway.

SuzukiCycle cluster_effect 3-EPPBA Specific Effects Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd TransMet Transmetallation (Rate Limiting for Steric substrates) OxAdd->TransMet Ar-Pd-X BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0 Cycle Closes Boronic Boronic Acid (PBA or 3-EPPBA) Boronic->BaseStep + OH-

Figure 1: Suzuki-Miyaura Catalytic Cycle. The meta-alkoxy substituent of 3-EPPBA enhances Lewis acidity, facilitating Base Activation and Transmetallation.

Experimental Protocol: Comparative Coupling

This protocol is designed to benchmark the yield and kinetics of 3-EPPBA vs. PBA.

Reagents:

  • Substrate: 4-Bromoanisole (1.0 equiv)

  • Boronic Acid: PBA or 3-EPPBA (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane:Water (4:1)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with 4-bromoanisole (1.0 mmol), Boronic Acid (1.2 mmol), and Pd catalyst (0.03 mmol).

  • Inertion: Seal vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane (4 mL) and 2M aqueous K₂CO₃ (1 mL).

  • Reaction: Heat to 80°C with vigorous stirring (1000 rpm).

  • Monitoring (Critical):

    • Sample at t=15 min, 1h, and 4h.

    • Quench aliquots in EtOAc/Brine.

    • Analyze via HPLC or GC-MS.

  • Workup: Dilute with EtOAc, wash with water x2, brine x1. Dry over MgSO₄.

Expected Outcome:

  • PBA: Standard conversion (~90-95% at 4h).

  • 3-EPPBA: Comparable or slightly faster initial rate due to enhanced transmetallation. Note: If the reaction is too basic (pH > 12), 3-EPPBA may show slightly higher protodeboronation (formation of 1-(3-ethoxypropoxy)benzene) due to the inductive withdrawal stabilizing the anionic intermediate [2]. Recommendation: Use weaker bases (K₃PO₄) if protodeboronation is observed.

Bio-Application: The "Linker Effect"

In chemical biology, boronic acids are used to sense sugars (diols) or conjugate to proteins. Here, 3-EPPBA outperforms PBA significantly.

Steric Accessibility

PBA binds diols (e.g., glucose, sialic acid) close to the phenyl ring. When PBA is attached to a surface or polymer, the bulky backbone can sterically hinder this binding.

  • 3-EPPBA: The ethoxypropoxy chain serves as a spacer (approx. 8-10 Å). This pushes the reactive boron center away from the scaffold, increasing the association constant (

    
    )  for bulky glycoproteins.
    
Application Logic Diagram

SelectionLogic Start Select Application Synth Small Molecule Synthesis Start->Synth Bio Bio-Conjugation / Sensing Start->Bio Cost Cost Sensitive? Synth->Cost Linker Need Spacer? Bio->Linker UsePBA Use PBA (Standard) Cost->UsePBA Yes UseEPPBA_S Use 3-EPPBA (If solubility issue) Cost->UseEPPBA_S No Linker->UsePBA No UseEPPBA_B Use 3-EPPBA (Reduced Sterics) Linker->UseEPPBA_B Yes

Figure 2: Decision Matrix for Reagent Selection.

Stability & Handling

Protodeboronation Risk

Boronic acids can lose the boron moiety (replaced by H) under catalytic conditions.[2][3]

  • Mechanism: Base-catalyzed attack of water on the boronate anion.

  • Comparison:

    • PBA: Moderately stable.

    • 3-EPPBA: The meta-alkoxy group is inductively withdrawing. While this helps Suzuki coupling, it slightly stabilizes the anionic intermediate required for protodeboronation [3].

    • Mitigation: For 3-EPPBA, avoid strong hydroxide bases (NaOH) in prolonged heating. Use anhydrous conditions (CsF in Dioxane) if yield loss >10% is observed.

Storage[8]
  • PBA: Hygroscopic. Forms boroxines.

  • 3-EPPBA: The ether chain makes it slightly hygroscopic but often an oil or low-melting solid. Store at 4°C under Argon to prevent slow oxidation of the ether chain or hydrolysis.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Roscales, S., & Plumet, J. (2016). Meta-Substituted Phenylboronic Acids in Organic Synthesis. International Journal of Molecular Sciences, 17(12), 2037. Link

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Boronic Acid-Based Sensors for Saccharides. Chemical Reviews, 116(3), 1375–1397. Link

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